Doripenem Hydrate
Beschreibung
DORIPENEM MONOHYDRATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2008.
Structure
2D Structure
Eigenschaften
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBEBXBDGKBTJ-WGLOMNHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957788 | |
| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364622-82-2 | |
| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doripenem hydrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DORIPENEM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into Doripenem Hydrate's Assault on Penicillin-Binding Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Doripenem (B194130) hydrate (B1144303), a broad-spectrum carbapenem (B1253116) antibiotic, exerts its potent bactericidal activity by targeting and inactivating essential bacterial enzymes known as penicillin-binding proteins (PBPs). This guide provides a comprehensive analysis of the molecular interactions between doripenem and PBPs, detailing its mechanism of action, binding affinities, and the experimental methodologies used to elucidate these interactions.
The Core Mechanism: Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, the fundamental mechanism of action of doripenem hydrate is the disruption of bacterial cell wall synthesis.[1][2] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan. PBPs are crucial enzymes in the final stages of peptidoglycan biosynthesis, catalyzing the transpeptidation reaction that forms these essential cross-links.[1][3]
Doripenem, through its β-lactam ring, forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.[4] This acylation effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan strands. The inhibition of multiple essential PBPs compromises the cell wall's integrity, leading to morphological changes, such as filamentation or the formation of spherical cells, and ultimately results in cell lysis and bacterial death.[1][5]
Caption: Mechanism of PBP inhibition by doripenem leading to bacterial cell death.
Binding Affinity and Target Specificity
Doripenem's broad spectrum of activity is attributed to its high affinity for multiple essential PBPs in both Gram-negative and Gram-positive bacteria.[2][5] The 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity, is a standard measure of binding affinity.
Gram-Negative Bacteria
In Escherichia coli, doripenem demonstrates a particularly high affinity for PBP2, a primary target for bactericidal activity.[5][6] Its activity against Pseudomonas aeruginosa is notable and is attributed to its potent binding to multiple PBPs, especially PBP2 and PBP3.[2][5][7] This multi-target profile contributes to its enhanced activity against this often-resistant pathogen.[2]
Table 1: IC50 Values (μg/mL) for PBPs from Escherichia coli MC4100
| PBP | Doripenem (DOR) | Imipenem (IPM) | Meropenem (MEM) | Ceftazidime (CAZ) | Aztreonam (ATM) |
| 1a | 1.2 | 0.5 | 1.7 | 1.1 | >8 |
| 1b | 0.8 | 0.1 | 0.8 | 1.1 | >8 |
| 2 | 0.008 | 0.008 | 0.008 | 2.0 | 7.8 |
| 3 | 2.0 | 7.8 | 0.6 | ≤0.07 | ≤0.07 |
| 4 | ≤0.02 | ≤0.02 | ≤0.02 | >128 | >128 |
| 5 | 1.0 | ≤0.4 | 1.0 | >128 | >128 |
| 6 | 2.0 | ≤0.4 | 4.0 | >128 | >128 |
| Data sourced from Davies et al., 2008.[5] |
Table 2: IC50 Values (μg/mL) for PBPs from Pseudomonas aeruginosa Strains
| PBP | Strain | Doripenem (DOR) | Imipenem (IPM) | Meropenem (MEM) | Ceftazidime (CAZ) | Aztreonam (ATM) |
| 1a | PAO1 | 0.8 | 0.2 | 1.5 | 0.2 | >128 |
| 27853 | 1.0 | 0.2 | 1.5 | 0.3 | >128 | |
| 1b | PAO1 | 2.5 | 0.3 | 2.5 | 1.2 | >128 |
| 27853 | 2.5 | 0.3 | 2.5 | 1.2 | >128 | |
| 2 | PAO1 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 |
| 27853 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 | |
| 3 | PAO1 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 |
| 27853 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 | |
| 4 | PAO1 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 |
| 27853 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 | |
| Data sourced from Davies et al., 2008.[5] |
Gram-Positive Bacteria
Doripenem is also highly active against many clinically important Gram-positive pathogens.[8] It shows marked affinity for PBP1 in Staphylococcus aureus and is highly active against Streptococcus pneumoniae.[1][8] Resistance in S. pneumoniae to β-lactams is often associated with mutations in the penicillin-binding domains of PBP1a, PBP2b, and PBP2x.[9] Despite these potential alterations, doripenem generally retains potent activity against both penicillin-susceptible and penicillin-intermediate strains.[9]
Experimental Protocols: Determining PBP Binding Affinity
The determination of IC50 values for PBP binding is typically performed using a competitive assay with a fluorescently labeled β-lactam, such as Bocillin FL.[4][5] This method quantifies the ability of an unlabeled antibiotic, like doripenem, to compete for binding to PBPs.
Key Steps in the Competitive PBP Binding Assay:
-
Preparation of Bacterial Membranes:
-
Bacterial cultures (e.g., E. coli MC4100, P. aeruginosa PAO1) are grown to the mid-logarithmic phase.
-
Cells are harvested by centrifugation and washed.
-
The cell pellet is resuspended and lysed using mechanical means (e.g., sonication) to release cellular components.
-
The membrane fraction containing the PBPs is isolated via ultracentrifugation.[4]
-
-
Competitive Binding Reaction:
-
A fixed amount of the prepared bacterial membrane protein is incubated with serial dilutions of the unlabeled test antibiotic (doripenem).
-
This incubation allows the test antibiotic to bind to the PBPs.[4]
-
A fluorescently labeled β-lactam probe (e.g., Bocillin FL) is then added to the mixture.
-
The fluorescent probe binds to any PBP active sites not already occupied by the test antibiotic.[4]
-
-
SDS-PAGE and Visualization:
-
Data Analysis and IC50 Determination:
-
The fluorescence intensity of each PBP band is quantified using densitometry software.
-
The percentage of inhibition for each concentration of the test antibiotic is calculated relative to a control with no antibiotic.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antibiotic concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
Caption: Experimental workflow for determining PBP binding affinity.
Conclusion
This compound's efficacy as a broad-spectrum antibiotic is firmly rooted in its ability to potently inhibit multiple essential penicillin-binding proteins across a range of clinically significant pathogens. Its high affinity for key PBPs in both Gram-negative and Gram-positive bacteria underscores its therapeutic value. The detailed understanding of its mechanism of action and binding kinetics, derived from established experimental protocols, is crucial for ongoing drug development efforts and for optimizing its clinical application in the face of evolving bacterial resistance.
References
- 1. toku-e.com [toku-e.com]
- 2. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Insights: Doripenem's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity of doripenem and comparators to penicillin-binding proteins in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial activity of doripenem tested against prevalent Gram-positive pathogens: results from a global surveillance study (2003-2007) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comprehensive Review of Doripenem Hydrate's Antibacterial Spectrum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Doripenem (B194130) hydrate (B1144303), a parenteral carbapenem (B1253116) antibiotic, exhibits a broad spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains.[1][2][3] This technical guide provides a comprehensive overview of doripenem's antibacterial spectrum, detailing its efficacy against key clinical pathogens, the experimental methodologies used for its evaluation, and the underlying mechanisms of action and resistance.
Mechanism of Action
Like other β-lactam antibiotics, doripenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] This is achieved through the inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan.[4][6] Doripenem has a strong affinity for multiple PBPs, leading to cell lysis and death.[4][5] Notably, in Escherichia coli, doripenem binds to PBP 2, involved in maintaining cell shape, as well as PBPs 3 and 4.[4] In Pseudomonas aeruginosa, it demonstrates a high affinity for PBP 2 and PBP 3, contributing to its potent activity against this challenging pathogen.[5] Its chemical structure, featuring a 1-β-methyl group, confers stability against hydrolysis by most β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][4]
Antibacterial Spectrum: Quantitative Data
The in vitro activity of doripenem has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively), and susceptibility rates for key bacterial pathogens.
Gram-Negative Bacteria
Doripenem demonstrates potent activity against many clinically important Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and various species of Enterobacteriaceae.
Table 1: In Vitro Activity of Doripenem Against Pseudomonas aeruginosa
| Study Region/Year | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Comparator MIC90 (μg/mL) |
| Global (2003-2007)[7] | 14,979 | - | 8 | 77.2 | Imipenem (B608078): >8, Meropenem: >8 |
| Spain[8] | 93 | 2 | 4 | - | Imipenem: 8, Meropenem: 8 |
| North India[9] | 435 | 2 | >32 | 51.0 | Imipenem: >32, Meropenem: >32 |
| Korea[10] | - | 1 | - | - | Imipenem: 2, Meropenem: 1 |
| Global (ESBL-producers)[11] | 201 | - | 2 | 90.5 | Imipenem: 8, Meropenem: 2 |
Table 2: In Vitro Activity of Doripenem Against Acinetobacter species
| Study | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Comparator MIC90 (μg/mL) |
| Global (2003-2007) (A. baumannii)[7] | - | - | - | 41.8 | Imipenem showed slightly greater activity |
| Pakistan (A. baumannii)[12] | - | 32 | 32 | 23.33 | - |
| France (A. baumannii)[13] | - | 0.25 | 2 | - | - |
| Korea (Acinetobacter spp.)[10] | - | 0.5 | - | - | Imipenem: 2, Meropenem: 0.5 |
| Brazil (Carbapenem-resistant A. baumannii)[14] | - | 16 | - | - | Imipenem: 32 |
Table 3: In Vitro Activity of Doripenem Against Enterobacteriaceae
| Study | Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Comparator MIC90 (μg/mL) |
| Global (2000-2007)[15] | Enterobacteriaceae | 36,614 | - | - | 98.7 (at ≤0.5 μg/mL) | - |
| Global (ESBL-producers)[11] | E. coli & K. pneumoniae | 201 | - | 0.12 | 100 (at ≤0.5 μg/mL) | Imipenem: 0.5 |
| France[13] | Enterobacteriaceae | - | 0.06 | 0.25 | - | - |
| USA (2005-2006) (Ceftazidime-susceptible)[16] | Enterobacteriaceae | - | - | 0.12 | >99 | Imipenem: 2, Meropenem: 0.12 |
Gram-Positive Bacteria
Doripenem is also active against a range of Gram-positive pathogens, although its activity against some species, such as Enterococcus faecium, is limited.[17]
Table 4: In Vitro Activity of Doripenem Against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible | Comparator MIC90 (μg/mL) | Reference |
| Staphylococcus aureus (Oxacillin-susceptible) | 22,389 | - | ≤0.06 | - | - | [17] |
| Streptococcus pneumoniae | 10,260 | - | 0.5 | - | Ceftriaxone/Cefepime: higher | [17] |
| Enterococcus faecalis | 8,714 | 4 | - | Modest activity | - | [17] |
| Enterococcus faecium | 4,233 | - | - | Largely inactive | - | [17] |
| Viridans group streptococci | 1,887 | - | 0.25 | - | - | [17] |
| Beta-hemolytic streptococci | 4,598 | - | ≤0.06 | - | Penicillin: similar | [17] |
Anaerobic Bacteria
Doripenem demonstrates good in vitro activity against many anaerobic bacteria, including the Bacteroides fragilis group.[18]
Table 5: In Vitro Activity of Doripenem Against Anaerobic Bacteria
| Organism | No. of Isolates | MIC Range (μg/mL) | % Susceptible | Comparator Activity | Reference |
| Bacteroides fragilis group | 404 | - | High | As active as imipenem and meropenem; more active than ertapenem | [18] |
| Gram-positive anaerobes | 123 | - | All susceptible | - | [18] |
Experimental Protocols
The determination of doripenem's in vitro activity predominantly relies on standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The most common methods for determining the MIC of doripenem are broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][10][16]
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a suitable broth medium.
-
Serial Dilution of Doripenem: A two-fold serial dilution of doripenem is prepared in microtiter plates containing broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of doripenem that completely inhibits visible bacterial growth.
Agar Dilution Method:
-
Preparation of Agar Plates: A series of agar plates containing two-fold serial dilutions of doripenem are prepared.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Inoculation: A defined volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under suitable conditions.
-
Reading of Results: The MIC is the lowest concentration of doripenem that inhibits the visible growth of the bacteria on the agar surface.[19]
E-test (Epsilometer Test):
The E-test is a gradient diffusion method that can also be used to determine the MIC.[12][19] A plastic strip impregnated with a predefined gradient of doripenem is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the scale on the strip.[12]
Mechanisms of Resistance
Bacterial resistance to doripenem, and carbapenems in general, can emerge through several mechanisms.
-
Enzymatic Degradation: The production of carbapenemases, which are β-lactamases capable of hydrolyzing carbapenems, is a major mechanism of resistance.[1][5] These include metallo-β-lactamases (MBLs) and certain class A and D β-lactamases.[1][20]
-
Reduced Permeability: Alterations in or loss of outer membrane porins, such as OprD in P. aeruginosa, can restrict the entry of doripenem into the bacterial cell, leading to reduced susceptibility.[20][21]
-
Efflux Pumps: The overexpression of multi-drug efflux pumps can actively transport doripenem out of the bacterial cell before it can reach its PBP targets.[19][22]
-
Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBPs can reduce their affinity for doripenem, although this mechanism alone rarely confers high-level resistance to carbapenems.[20]
Conclusion
Doripenem hydrate possesses a broad and potent antibacterial spectrum, making it a valuable therapeutic option for a variety of serious bacterial infections, particularly those caused by multi-drug resistant Gram-negative pathogens.[2] Its stability against many β-lactamases and its strong affinity for essential PBPs contribute to its efficacy.[4][5] However, the emergence of resistance through mechanisms such as carbapenemase production, porin loss, and efflux pump overexpression remains a significant clinical challenge.[1][5][19] Continuous surveillance of doripenem's in vitro activity and a thorough understanding of resistance mechanisms are crucial for its judicious use and the preservation of its clinical utility.
References
- 1. Doripenem monohydrate, a broad-spectrum carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doripenem: a review of its use in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doripenem: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doripenem | C15H24N4O6S2 | CID 73303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Insights: Doripenem's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. [In vitro activity of doripenem and other carbapenems against Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijccm.org [ijccm.org]
- 10. Antimicrobial activity of doripenem and other carbapenems against gram-negative pathogens from Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of doripenem against extended-spectrum beta-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcpsp.pk [jcpsp.pk]
- 13. In vitro antibacterial activity of doripenem against clinical isolates from French teaching hospitals: proposition of zone diameter breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Doripenem activity tested against a global collection of Enterobacteriaceae, including isolates resistant to other extended-spectrum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Doripenem, a Carbapenem for the Treatment of Challenging Infections Caused by Gram-Negative Bacteria, against Recent Clinical Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of doripenem tested against prevalent Gram-positive pathogens: results from a global surveillance study (2003-2007) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Activities of Doripenem, a New Broad-Spectrum Carbapenem, against Recently Collected Clinical Anaerobic Isolates, with Emphasis on the Bacteroides fragilis Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jcpsp.pk [jcpsp.pk]
- 20. Doripenem (Doribax): the newest addition to the carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Doripenem versus Pseudomonas aeruginosa In Vitro: Activity against Characterized Isolates, Mutants, and Transconjugants and Resistance Selection Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
A Technical Guide to the Physicochemical Properties of Doripenem Hydrate for Laboratory Applications
Introduction: Doripenem (B194130) is an ultra-broad-spectrum injectable antibiotic belonging to the carbapenem (B1253116) class of β-lactams.[1][2] It demonstrates potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including strains that produce extended-spectrum β-lactamases (ESBLs).[3][4][5] Doripenem is typically supplied as a sterile, crystalline monohydrate powder for reconstitution.[1][6] Its greater stability in aqueous solutions compared to earlier carbapenems like imipenem (B608078) allows for more flexible administration, including extended infusions.[2][6] This guide provides an in-depth summary of the core physicochemical properties, stability profile, and relevant experimental protocols for doripenem hydrate (B1144303), intended for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical Properties
Doripenem hydrate is a white to slightly yellowish-brown crystalline powder.[7] It exists in several crystalline forms, including a monohydrate, dihydrate, and an anhydrous phase, with the monohydrate being the common commercially available form.[1][8] Both the monohydrate and dihydrate forms have been characterized to crystallize in the monoclinic P21 space group.[1][8]
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄N₄O₆S₂ · H₂O[3][9] |
| Molecular Weight | 438.52 g/mol (Monohydrate)[3][9][10] |
| 420.5 g/mol (Anhydrous)[11][12][13] | |
| Appearance | White to pale yellow-brown-white crystalline powder[7] |
| Melting Point | 173°C (decomposition)[7] or >186°C (decomposition)[2] |
| pKa | 2.8 and 7.9[14] |
| UV Absorbance (λmax) | 295 - 300 nm[11][13][14][15] |
| pH of Solution | 4.5 - 6.0 (for a 10 mg/mL solution in water)[7][16] |
Section 2: Solubility Profile
This compound is sparingly soluble in water and slightly soluble in methanol, while being practically insoluble in ethanol.[6][7] Its solubility in organic solvents such as DMSO and DMF is higher.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| Water | Sparingly soluble; 5 mg/mL (when warmed)[7] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~3 mg/mL[11][13] |
| Methanol | Slightly soluble[6][7] |
| Ethanol (99.5%) | Practically insoluble[6][7] |
| Dimethyl Sulfoxide (DMSO) | ~20 - 36 mg/mL[11][17] |
| Dimethylformamide (DMF) | ~5 mg/mL[11][13] |
Section 3: Stability Profile
As a solid, this compound is stable for at least four years when stored at -20°C.[11][13] In aqueous solutions, it is more stable than earlier carbapenems but is still susceptible to chemical degradation, particularly through hydrolysis.[2][18] For this reason, it is recommended that freshly prepared aqueous solutions are not stored for more than one day.[11] The stability is significantly influenced by the solution's pH, temperature, and the type of infusion fluid used.
Table 3: Stability of this compound in Common Infusion Solutions
| Infusion Solution | Concentration | Storage Condition | Stability Duration |
| 0.9% Sodium Chloride | 5 mg/mL | Room Temperature (~25°C) | 12 - 24 hours[19][20] |
| 10 mg/mL | Room Temperature (~25°C) | 24 hours[20] | |
| 5 mg/mL | Refrigerated (~4-5°C) | 72 hours - 10 days[19][20] | |
| 10 mg/mL | Refrigerated (~4-5°C) | 7 - 10 days[20] | |
| 5% Dextrose | 5 mg/mL | Room Temperature (~25°C) | 4 - 16 hours[19][20] |
| 10 mg/mL | Room Temperature (~25°C) | 16 hours[20] | |
| 5 mg/mL | Refrigerated (~4-5°C) | 48 hours - 10 days[19][20] | |
| 10 mg/mL | Refrigerated (~4-5°C) | 7 days[20] |
Forced degradation studies confirm that doripenem degrades under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[15][21]
Section 4: Mechanism of Action
Like other β-lactam antibiotics, doripenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][13][22] This is achieved through the inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis.[3][12][23] The inhibition of these enzymes compromises the structural integrity of the cell wall, leading to cell lysis and death.[3] Doripenem shows a high affinity for different PBPs depending on the bacterial species, which contributes to its broad spectrum of activity.[4][12]
Section 5: Experimental Protocols
The following sections detail standardized methodologies for determining key physicochemical properties of this compound in a laboratory setting.
This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[24]
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., purified water, PBS pH 7.2) in a sealed, clear glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Filter the aliquot immediately through a 0.45 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry (at ~298 nm) or a stability-indicating HPLC-UV method.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
This protocol outlines a typical forced degradation study to assess the intrinsic stability of doripenem and to establish a stability-indicating analytical method.[15][21][25][26]
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water or a suitable mobile phase.
-
Application of Stress:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat in a water bath (e.g., 50°C) for a specified time (e.g., 30 minutes).[21] Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose solid doripenem powder to dry heat (e.g., 70°C) for 2 hours or heat the stock solution.[25][26]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 200-800 nm) for a defined period.[25][26] A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis (RP-HPLC): Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating RP-HPLC method. A typical method is described in Table 4.
Table 4: Representative RP-HPLC Method for Doripenem Analysis
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15][25] |
| Mobile Phase | Isocratic mixture of aqueous buffer and acetonitrile. e.g., Acetonitrile: 0.012M Ammonium Acetate (pH 6.7) (15:85 v/v)[15] or Methanol: Phosphate Buffer (pH 3.0) (14:86 v/v)[27] |
| Flow Rate | 0.5 - 1.0 mL/min[15][27] |
| Detection Wavelength | 295 - 300 nm[15][27] |
| Column Temperature | Ambient or controlled at 30°C[27] |
| Injection Volume | 20 µL[14][27] |
The method is considered stability-indicating if all degradation product peaks are well-resolved from the intact doripenem peak.
This guide provides a comprehensive overview of the essential physicochemical properties of this compound for laboratory use. The data, presented in structured tables, highlights its molecular characteristics, solubility, and stability under various conditions. The detailed experimental protocols for solubility and stability testing, along with graphical workflows, offer practical guidance for researchers. Understanding these fundamental properties is critical for the proper handling, formulation development, and analytical characterization of this important carbapenem antibiotic.
References
- 1. Crystal chemistry of the antibiotic doripenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doripenem CAS 148016-81-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. toku-e.com [toku-e.com]
- 4. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doripenem - Wikipedia [en.wikipedia.org]
- 7. This compound | 364622-82-2 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cellagentech.com [cellagentech.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Doripenem | C15H24N4O6S2 | CID 73303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. scielo.br [scielo.br]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. chemicalbook.com [chemicalbook.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of doripenem in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Doripenem (Doribax), a New Carbapenem Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmaceutical Insights: Doripenem's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. jptcp.com [jptcp.com]
- 26. jptcp.com [jptcp.com]
- 27. ijrpr.com [ijrpr.com]
Stability and Degradation of Doripenem Hydrate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of doripenem (B194130) hydrate (B1144303) in aqueous solutions. The information is compiled from various scientific studies to assist researchers, scientists, and drug development professionals in understanding the physicochemical properties of this broad-spectrum carbapenem (B1253116) antibiotic.
Executive Summary
Doripenem, a parenteral carbapenem, is susceptible to degradation in aqueous solutions, a process influenced by factors such as pH, temperature, and the presence of buffers. Understanding its stability profile is critical for its formulation, storage, and clinical administration. This guide details the stability of doripenem in common infusion solutions, summarizes its degradation kinetics under various stress conditions, and elucidates its primary degradation pathways.
Stability of Doripenem in Infusion Solutions
Doripenem's stability has been evaluated in common intravenous infusion fluids, primarily 0.9% sodium chloride (normal saline) and 5% dextrose in water (D5W). The stability is concentration-dependent and significantly affected by the storage temperature.
Table 1: Stability of Doripenem Infusion Solutions
| Infusion Solution | Concentration (mg/mL) | Storage Condition | Stability Duration | Reference |
| 0.9% Sodium Chloride | 5 | Room Temperature | 12 hours | [1][2] |
| 0.9% Sodium Chloride | 5 | Refrigerated (2-8°C) | 72 hours | [1][2][3] |
| 0.9% Sodium Chloride | 10 | Room Temperature | 24 hours | [4] |
| 0.9% Sodium Chloride | 10 | Refrigerated (4°C) | 10 days | [4] |
| 5% Dextrose | 5 | Room Temperature | 4 hours | [1][2][3] |
| 5% Dextrose | 5 | Refrigerated (2-8°C) | 24 hours | [3] |
| 5% Dextrose | 10 | Room Temperature | 16 hours | [4] |
| 5% Dextrose | 10 | Refrigerated (4°C) | 7 days | [4] |
Upon reconstitution with sterile water for injection or 0.9% sodium chloride, the doripenem suspension (50 mg/mL) in the vial is stable for up to one hour at room temperature before further dilution.[3] The pH of the final infusion solution typically ranges from 4.5 to 5.5.[3]
Degradation Pathways and Kinetics
The primary degradation pathway for doripenem, like other β-lactam antibiotics, involves the hydrolysis of the β-lactam ring. This process is catalyzed by hydrogen and hydroxide (B78521) ions and can be influenced by general acid-base catalysis from buffer components.
The degradation of doripenem in aqueous solutions generally follows pseudo-first-order kinetics.[5][6] The rate of degradation is significantly influenced by pH, with the highest stability observed in the pH range of 6 to 7.[5]
Hydrolytic Degradation
Forced degradation studies have demonstrated that doripenem is highly susceptible to both acidic and alkaline hydrolysis.
-
Acidic Conditions: In 0.1 N hydrochloric acid, significant degradation is observed, with one study reporting only 18% of the drug remaining after 30 minutes and complete degradation after 90 minutes.[7]
-
Alkaline Conditions: In 0.1 N sodium hydroxide, degradation is also rapid, with approximately 19% of the drug remaining after 30 minutes.[7]
Oxidative Degradation
Doripenem is also susceptible to oxidative degradation. Studies using 3% hydrogen peroxide have shown significant degradation.[8]
Thermal and Photolytic Degradation
Thermal degradation of doripenem has been observed, with the rate being dependent on temperature.[9] Photodegradation can also occur upon exposure to UV light or sunlight.[8][10]
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Extent of Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | Extensive degradation; complete after 90 mins | [7][11] |
| Alkaline Hydrolysis | 0.1 N NaOH | Extensive degradation; ~82% degraded in 90 mins | [7][11] |
| Oxidative | 3% H₂O₂ | Significant degradation | [8] |
| Thermal | Dry Heat (e.g., 60°C) | Degradation observed | [8][10] |
| Photolytic | UV light / Sunlight | Degradation observed | [8][10][12] |
Catalytic Effect of Buffers
The degradation of doripenem is subject to general acid-base catalysis by buffer components.[5][6][13] Studies have investigated the catalytic effects of phosphate (B84403), acetate (B1210297), borate (B1201080), and carbonate buffers, demonstrating that the buffer species can significantly influence the degradation rate.[5][6] The components of a borate buffer have been shown to have a significant catalytic effect on the degradation of carbapenems.[5]
Degradation Products
The degradation of doripenem leads to the formation of several products, primarily resulting from the cleavage of the β-lactam ring. LC-MS analysis has been used to identify some of these degradation products.
Table 3: Identified Degradation Products of Doripenem
| m/z | Proposed Origin | Reference |
| 411 | Cleavage of β-lactam ring and alcoholic chain | [14][15] |
| 427 | Cleavage of β-lactam ring and alcoholic chain | [14][15] |
| 437 | Cleavage of β-lactam ring and alcoholic chain | [14][15] |
| 634 | Dimerization | [14][15] |
| 650 | Dimerization | [14][15] |
| 664 | Dimerization | [14][15] |
Experimental Protocols
The stability and degradation of doripenem are primarily assessed using stability-indicating high-performance liquid chromatography (HPLC) methods.
Sample Preparation for Stability Testing
-
Reconstitution: Doripenem for injection is typically reconstituted with sterile water for injection or 0.9% sodium chloride to a known concentration (e.g., 50 mg/mL).[3]
-
Dilution: The reconstituted solution is then diluted with the desired infusion fluid (0.9% NaCl or 5% Dextrose) to the final target concentration (e.g., 5 mg/mL or 10 mg/mL).[1][4]
-
Storage: Samples are stored under specified conditions (e.g., room temperature or refrigeration) and protected from light if necessary.[1]
-
Sampling: Aliquots are withdrawn at predetermined time points for analysis.
HPLC Method for Stability Analysis
A typical stability-indicating RP-HPLC method for doripenem analysis involves the following:
-
Mobile Phase: A mixture of a buffer (e.g., 12 mM ammonium (B1175870) acetate or 10 mM phosphate buffer) and an organic modifier (e.g., acetonitrile).[11][13] The pH of the mobile phase is typically controlled.
-
Flow Rate: A constant flow rate, often around 1.0 mL/min.[11][13]
-
Detection: UV detection at a wavelength where doripenem shows maximum absorbance, typically around 295-298 nm.[10][13][16]
-
Validation: The method is validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and robustness.[10][13]
Forced Degradation Studies Protocol
-
Stock Solution: A stock solution of doripenem is prepared in a suitable solvent.
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as detailed in Table 2.
-
Acid/Base Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH) and incubated for a specific period. The reaction is then neutralized.[11]
-
Oxidation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂).[8]
-
Thermal Degradation: The drug solution or solid drug is exposed to elevated temperatures.[8][10]
-
Photodegradation: The drug solution is exposed to UV light or sunlight for a defined period.[8][10]
-
-
Analysis: The stressed samples are then analyzed by a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
Visualizations
Degradation Workflow
References
- 1. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Stability of doripenem in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. akjournals.com [akjournals.com]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. Stability of doripenem in reconstituted solution - thermal and oxidative decomposition kinetics and degradation products by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jptcp.com [jptcp.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Doripenem Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of doripenem (B194130) monohydrate, a crucial aspect for understanding its physicochemical properties, stability, and formulation development. Doripenem is a broad-spectrum carbapenem (B1253116) antibiotic, and its solid-state characteristics are paramount for ensuring consistent drug performance and quality. This document summarizes the key crystallographic data, details the experimental methodologies for its determination, and presents a logical workflow for the structural analysis.
Crystallographic Data Summary
The crystal structure of doripenem monohydrate has been determined through advanced diffraction techniques. The key crystallographic parameters are summarized in the table below. This data is essential for phase identification, quality control, and computational modeling.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
Note: Detailed quantitative data such as unit cell dimensions (a, b, c, β), cell volume, density, and atomic coordinates for doripenem monohydrate are contained within the primary scientific literature and crystallographic databases. Access to the full publication is recommended for these specific values.
Experimental Protocols
The determination of the crystal structure of doripenem monohydrate was achieved through state-of-the-art powder X-ray diffraction (PXRD) methods.[1] The general protocol for such an analysis involves several key steps, from sample preparation to data refinement.
Sample Preparation
A pure, microcrystalline powder of doripenem monohydrate is required for PXRD analysis. The sample is typically gently packed into a sample holder, ensuring a flat and uniform surface to minimize preferred orientation effects.
Data Collection
The powder X-ray diffraction pattern is collected using a high-resolution diffractometer. Key aspects of the data collection process include:
-
X-ray Source: Typically a Cu Kα radiation source is used.
-
Goniometer Configuration: The instrument is operated in a Bragg-Brentano geometry.
-
Scan Range (2θ): A wide angular range is scanned to collect all relevant diffraction peaks.
-
Step Size and Dwell Time: These parameters are optimized to ensure good signal-to-noise ratio and data resolution.
-
Temperature and Humidity Control: Environmental conditions may be controlled to ensure the stability of the monohydrate phase during data collection.
Structure Determination and Refinement
The crystal structure is solved and refined from the powder diffraction data using computational methods.
-
Indexing: The diffraction peak positions are used to determine the unit cell parameters and crystal system.
-
Structure Solution: Ab initio methods, such as simulated annealing or direct space methods, are employed to find an initial structural model.
-
Rietveld Refinement: This powerful technique is used to refine the crystal structure model by minimizing the difference between the experimental powder diffraction pattern and a calculated pattern based on the model. This refinement process optimizes atomic coordinates, lattice parameters, and other profile parameters to achieve the best possible fit.
Workflow for Crystal Structure Determination
The logical flow of experiments and analysis for determining the crystal structure of a pharmaceutical compound like doripenem monohydrate from a powder sample is illustrated in the following diagram.
Conclusion
The crystal structure of doripenem monohydrate has been successfully elucidated, revealing a monoclinic crystal system with the space group P2₁. This fundamental knowledge, obtained through rigorous powder X-ray diffraction experiments and computational analysis, is indispensable for the development of stable and effective pharmaceutical formulations of this critical antibiotic. For drug development professionals, a thorough understanding of this solid-state chemistry is a cornerstone of quality control and intellectual property protection.
References
Doripenem Hydrate: A Technical Guide to its In-Vitro Activity Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro activity of doripenem (B194130) hydrate (B1144303), a broad-spectrum carbapenem (B1253116) antibiotic, against a wide range of clinically significant gram-positive and gram-negative bacteria. This document details its mechanism of action, quantitative susceptibility data, and the experimental protocols used to determine its efficacy.
Mechanism of Action
Doripenem is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This is achieved through the inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[1][3][4] The binding of doripenem to these PBPs leads to the formation of osmotically unstable spherical cells and ultimately results in cell lysis and death.[5] Doripenem exhibits a high affinity for multiple PBPs in both gram-positive and gram-negative bacteria, contributing to its broad spectrum of activity.[1][4][5][6][7][8][9]
A key characteristic of doripenem is its stability against hydrolysis by a wide variety of beta-lactamases, including penicillinases and cephalosporinases, and many extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][10] However, it can be hydrolyzed by carbapenemases.[1][10]
Caption: Doripenem inhibits bacterial cell wall synthesis by binding to PBPs.
In-Vitro Activity of this compound
The following tables summarize the in-vitro activity of this compound against a variety of gram-positive and gram-negative bacteria, as determined by the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
Gram-Positive Bacteria
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 22,389 | ≤0.06 | ≤0.06 | - |
| Staphylococcus aureus (Methicillin-Resistant) | - | 1 | 2 | - |
| Coagulase-Negative Staphylococci (Methicillin-Susceptible) | 2,444 | ≤0.06 | ≤0.06 | - |
| Coagulase-Negative Staphylococci (Methicillin-Resistant) | - | 2 | 8 | - |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 10,260 | ≤0.015 | 0.5 | - |
| Streptococcus pneumoniae (Penicillin-Resistant) | - | - | 1 | - |
| Beta-hemolytic Streptococci | 4,598 | ≤0.06 | ≤0.06 | - |
| Viridans group Streptococci | 1,887 | - | 0.25 | 0.016-2 |
| Enterococcus faecalis | 8,714 | 4 | 4 | - |
| Enterococcus faecium | 4,233 | 128 | >128 | - |
Data compiled from multiple sources.[11][12][13]
Gram-Negative Bacteria
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Acinetobacter spp. | 155 | 0.5 | 4 | 0.016->16 |
| Acinetobacter baumannii | - | 0.25 | 2 | - |
| Enterobacteriaceae | 5,029 | 0.06 | 0.25 | - |
| Escherichia coli | - | - | ≤0.016 | - |
| Haemophilus influenzae | - | 0.12 | 0.25 | - |
| Moraxella catarrhalis | - | 0.03 | 0.06 | - |
| Pseudomonas aeruginosa | 875 | 0.5 | 8 | - |
Data compiled from multiple sources.[1][11][13][14]
Experimental Protocols
The following sections detail the standardized methodologies for determining the in-vitro susceptibility of bacteria to this compound.
Antimicrobial Susceptibility Testing (AST)
The determination of doripenem's in-vitro activity is primarily conducted using broth microdilution and disk diffusion methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies from a fresh agar (B569324) plate in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of doripenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions, along with a growth control well (no antimicrobial) and a sterility control well (no inoculum), is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of doripenem that completely inhibits visible growth of the organism.
Caption: Workflow for determining MIC using the broth microdilution method.
This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: A paper disk impregnated with a specified concentration of doripenem (e.g., 10 µg) is placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then compared to established breakpoint criteria from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.
Penicillin-Binding Protein (PBP) Affinity Assay
The binding affinity of doripenem to PBPs is a key determinant of its antibacterial activity. A common method to assess this is a competitive binding assay.
-
Preparation of Bacterial Membranes: The test bacterium is cultured to the mid-logarithmic phase, and the cells are harvested. The cell membranes, which contain the PBPs, are isolated through techniques such as sonication followed by ultracentrifugation.
-
Competitive Binding Reaction:
-
A fixed amount of the prepared bacterial membrane protein is incubated with varying concentrations of unlabeled doripenem. This allows doripenem to bind to the PBPs.
-
A fluorescently labeled β-lactam, such as Bocillin FL, is then added to the mixture. Bocillin FL will bind to any PBP active sites that are not already occupied by doripenem.
-
-
Detection and Quantification:
-
The PBP-antibiotic complexes are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The fluorescently labeled PBPs are visualized using a fluorescence imager.
-
The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity with increasing concentrations of doripenem indicates competitive binding.
-
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated. This is the concentration of doripenem required to inhibit 50% of the binding of the fluorescent probe to the PBPs and is a measure of doripenem's binding affinity.
Caption: Workflow for determining PBP binding affinity via a competitive assay.
Conclusion
This compound demonstrates potent in-vitro activity against a broad spectrum of both gram-positive and gram-negative bacteria, including many strains resistant to other classes of antibiotics. Its robust activity is attributed to its high affinity for multiple essential penicillin-binding proteins and its stability in the presence of many β-lactamases. The standardized methodologies outlined in this guide are essential for the accurate and reproducible assessment of its antibacterial efficacy in research and clinical settings.
References
- 1. Comparison of broth microdilution, agar dilution, and Etest for susceptibility testing of doripenem against gram-negative and gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goums.ac.ir [goums.ac.ir]
- 3. szu.gov.cz [szu.gov.cz]
- 4. aurosan.de [aurosan.de]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Activity of Doripenem, a Carbapenem for the Treatment of Challenging Infections Caused by Gram-Negative Bacteria, against Recent Clinical Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity of doripenem and comparators to penicillin-binding proteins in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. elmy.ee [elmy.ee]
- 13. ijmrhs.com [ijmrhs.com]
- 14. Comparative in vitro antimicrobial activity of a new carbapenem, doripenem: tentative disc diffusion criteria and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial In Vitro Evaluation of Doripenem Hydrate's Efficacy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Doripenem (B194130) is a broad-spectrum, parenteral 1-β-methylcarbapenem antibiotic with potent in vitro activity against a wide array of Gram-positive and Gram-negative bacteria, including anaerobic isolates.[1][2] This technical guide provides a comprehensive overview of the initial in vitro evaluation of doripenem hydrate's efficacy. It consolidates key quantitative data from various studies, details the experimental protocols used for its assessment, and illustrates its mechanism of action and relevant experimental workflows. Doripenem's bactericidal action stems from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating essential penicillin-binding proteins (PBPs).[3][4] This leads to cell wall weakening and subsequent lysis.[3][4] In vitro studies consistently demonstrate its stability and potent activity, often comparable or superior to other carbapenems like imipenem (B608078) and meropenem, particularly against challenging pathogens such as Pseudomonas aeruginosa.[1][5]
Mechanism of Action
Like other β-lactam antibiotics, doripenem's primary mechanism of action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4] This is achieved through the inactivation of penicillin-binding proteins (PBPs), which are transpeptidases essential for cross-linking peptidoglycan strands.[3][4] The covalent acylation of these enzymes by doripenem is irreversible and leads to a compromised cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[3][4] Doripenem has shown a high affinity for various PBPs across different bacterial species, including PBP2 and PBP3 in P. aeruginosa and PBP1 in S. aureus.[4] Its structure, featuring a 1-β-methyl side chain, confers resistance to hydrolysis by most common β-lactamases and human renal dehydropeptidase-I, eliminating the need for a co-administered inhibitor like cilastatin.[6][7]
References
- 1. In vitro activity of doripenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcpsp.pk [jcpsp.pk]
- 4. toku-e.com [toku-e.com]
- 5. ijccm.org [ijccm.org]
- 6. Doripenem (Doribax), a New Carbapenem Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doripenem: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bacterial Targets of Doripenem Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doripenem (B194130) hydrate, a broad-spectrum carbapenem (B1253116) antibiotic, exerts its potent bactericidal activity by targeting essential enzymes involved in bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of the molecular targets of doripenem, with a focus on its interaction with Penicillin-Binding Proteins (PBPs). Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action, predicting its spectrum of activity, and developing strategies to overcome antibiotic resistance. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Doripenem, like other β-lactam antibiotics, disrupts the integrity of the bacterial cell wall by inhibiting the final stages of peptidoglycan synthesis. Peptidoglycan, a vital polymer unique to bacterial cell walls, provides structural support and protects the cell from osmotic lysis. The primary molecular targets of doripenem are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes that catalyze the transpeptidation and transglycosylation reactions necessary for cross-linking peptidoglycan chains.
By forming a stable acyl-enzyme complex with the active site serine of PBPs, doripenem effectively inactivates these crucial enzymes. This disruption of peptidoglycan synthesis leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death. The specific PBPs targeted by doripenem can vary between different bacterial species, which influences its spectrum of activity.
Quantitative Analysis of PBP Inhibition
The binding affinity of doripenem to various PBPs is a key determinant of its antibacterial potency. This affinity is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. The following tables summarize the IC50 values of doripenem and comparator β-lactam antibiotics against PBPs from key Gram-negative pathogens, Escherichia coli and Pseudomonas aeruginosa.
Table 1: IC50 Values (μg/mL) for PBPs from Escherichia coli MC4100
| PBP | Doripenem | Imipenem | Meropenem | Ceftazidime | Aztreonam |
| 1a | 0.03 | 0.03 | 0.03 | 1.1 | >128 |
| 1b | 0.4 | 0.4 | 0.4 | 7.8 | >128 |
| 2 | 0.008 | 0.008 | 0.008 | 2.0 | >128 |
| 3 | 0.03 | 0.6 | 0.03 | ≤0.07 | ≤0.07 |
| 4 | ≤0.02 | ≤0.02 | ≤0.02 | >128 | >128 |
| 5 | 1.0 | 1.0 | ≤0.4 | >128 | >128 |
| 6 | 2.0 | 4.0 | ≤0.4 | >128 | >128 |
Table 2: IC50 Values (μg/mL) for PBPs from Pseudomonas aeruginosa PAO1 and 27853
| PBP | Strain | Doripenem | Imipenem | Meropenem | Ceftazidime | Aztreonam |
| 1a | PAO1 | 0.8 | 0.2 | 1.5 | 0.2 | >128 |
| 27853 | 1.0 | 0.2 | 1.5 | 0.3 | >128 | |
| 1b | PAO1 | 2.5 | 0.3 | 2.5 | 1.2 | >128 |
| 27853 | 2.5 | 0.3 | 2.5 | 1.2 | >128 | |
| 2 | PAO1 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 |
| 27853 | ≤0.3 | 1.0 | ≤0.3 | >128 | >128 | |
| 3 | PAO1 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 |
| 27853 | ≤0.3 | 1.5 | ≤0.3 | 0.1 | ≤0.03 | |
| 4 | PAO1 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 |
| 27853 | ≤0.3 | ≤0.3 | ≤0.3 | 1.0 | 1.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of PBP inhibition by doripenem and the general workflow for determining PBP binding affinity.
Methodological & Application
Application Notes and Protocols for Preparing Doripenem Hydrate Stock Solutions for In Vitro Assays
Introduction
Doripenem (B194130) hydrate (B1144303) is a broad-spectrum carbapenem (B1253116) β-lactam antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[1][2][3] Due to its stability and wide range of activity, doripenem is frequently utilized in various in vitro susceptibility assays, such as the determination of Minimum Inhibitory Concentrations (MICs). Accurate and consistent preparation of doripenem hydrate stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro assays.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble; 5 mg/mL (with warming); 26 mg/mL | [1][3][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | >11 mg/mL; ~20 mg/mL; 36 mg/mL | [4][5][6] |
| Dimethylformamide (DMF) | ~5 mg/mL | [5] |
| Methanol | Slightly soluble | [1] |
| Ethanol | Practically insoluble | [1][4] |
Table 2: Stability and Storage of this compound Solutions
| Form/Solvent | Concentration | Storage Temperature | Stability | Reference(s) |
| Crystalline Solid | - | -20°C | ≥ 4 years | [5] |
| DMSO or other organic solvent | Stock Solution | -80°C | 1 year | [4] |
| DMSO or other organic solvent | Stock Solution | -20°C | 1 month | [4] |
| Sterile Water | 50 mg/mL | Room Temperature or Refrigerated | Up to 1 hour | [7][8] |
| PBS (pH 7.2) | Aqueous Solution | Refrigerated | Not recommended for more than 24 hours | [5] |
| 0.9% Sodium Chloride | 5 mg/mL | Room Temperature (25°C) | 12 hours | [7][8] |
| 0.9% Sodium Chloride | 5 mg/mL | Refrigerated (5°C) | 72 hours | [7][8] |
| 0.9% Sodium Chloride | 5 and 10 mg/mL | 25°C | 24 hours | [9] |
| 0.9% Sodium Chloride | 5 and 10 mg/mL | 4°C | 10 days | [9] |
| 5% Dextrose | 5 mg/mL | Room Temperature (25°C) | 4 hours | [7][8] |
| 5% Dextrose | 5 mg/mL | Refrigerated (5°C) | 48 hours | [7][8] |
| 5% Dextrose | 5 and 10 mg/mL | 25°C | 16 hours | [9] |
| 5% Dextrose | 5 mg/mL | 4°C | 10 days | [9] |
| 5% Dextrose | 10 mg/mL | 4°C | 7 days | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mg/mL stock solution in DMSO. For aqueous solutions, sterile water can be used, but solubility is lower and stability is reduced.[1][4][5]
Materials:
-
This compound powder (crystalline solid)[5]
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if sterility is a concern and starting material is not sterile)
Procedure:
-
Calculation: To prepare a 10 mg/mL stock solution, weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder. Use the following formula for precise calculations based on the potency provided by the manufacturer:[10] Weight (mg) = (Desired Volume (mL) x Desired Concentration (mg/mL)) / (Potency (µg/mg) / 1000)
-
Dissolution: Aseptically add the weighed this compound powder to a sterile vial. Add the calculated volume of sterile DMSO. To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[6] Vortex thoroughly until the powder is completely dissolved.
-
Sterilization (Optional): If the stock solution needs to be filter-sterilized, draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a new sterile vial.[11][12] Note that some loss of compound may occur due to binding to the filter membrane.[10]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[4]
Protocol 2: Application in Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol describes the use of the prepared this compound stock solution to determine the MIC against a bacterial isolate using the broth microdilution method.[11]
Materials:
-
This compound stock solution (e.g., 10 mg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture (18-24 hour) on a non-selective agar (B569324) plate
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for turbidity adjustment)
-
Multichannel pipette
Procedure:
-
Preparation of Working Solutions: From the main stock solution, prepare serial two-fold dilutions in CAMHB to create a range of working concentrations. These should be prepared at twice the final desired concentration to account for the 1:1 dilution with the bacterial inoculum.[11]
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a fresh agar plate.[11]
-
Transfer the colonies into a tube with sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Plate Inoculation:
-
Dispense 50 µL of each doripenem working solution into the appropriate wells of the 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic.[11]
-
Include a growth control well (50 µL CAMHB + 50 µL inoculum) and a sterility control well (100 µL sterile CAMHB).[11]
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of doripenem that completely inhibits visible bacterial growth.[10]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Caption: Mechanism of action of doripenem.
References
- 1. This compound | 364622-82-2 [amp.chemicalbook.com]
- 2. Doripenem - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of doripenem in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Application Notes and Protocols for Doripenem Hydrate Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doripenem (B194130) is a broad-spectrum carbapenem (B1253116) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. It exhibits potent activity by inhibiting bacterial cell wall synthesis. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of doripenem hydrate (B1144303), a crucial in vitro susceptibility testing method to evaluate its efficacy against bacterial isolates. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of MIC Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The primary methods for determining the MIC of doripenem hydrate are broth microdilution and agar (B569324) dilution. These methods involve challenging a standardized bacterial inoculum with a range of this compound concentrations.
Materials and Reagents
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl Sulfoxide (DMSO) or sterile distilled water
-
0.85% sterile saline
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Bacterial culture media (e.g., Tryptic Soy Agar)
-
Bacterial inoculator/replicator
-
Spectrophotometer or McFarland turbidity standards
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)
-
Pipettes and sterile tips
-
Incubator (35 ± 2 °C)
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in water but soluble in DMSO.
-
Primary Stock Solution (e.g., 1280 µg/mL):
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve in a suitable solvent. For example, to make a 10 mM stock solution in DMSO, add 0.228 mL of DMSO for each mg of this compound.[1]
-
Alternatively, for aqueous solutions, dissolve in sterile phosphate-buffered saline (PBS, pH 7.2) to a concentration of approximately 3 mg/mL.[2] Note that aqueous solutions are not recommended for storage for more than one day.[2]
-
Vortex until fully dissolved.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
-
Working Stock Solution:
-
On the day of the assay, thaw an aliquot of the primary stock solution.
-
Prepare a working stock solution by diluting the primary stock solution in the appropriate sterile broth or water to a concentration suitable for the dilution series.
-
Broth Microdilution Method
This method involves a serial two-fold dilution of this compound in a 96-well microtiter plate.
-
Preparation of Doripenem Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound working stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of doripenem concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Agar Dilution Method
This method involves incorporating this compound into agar plates at various concentrations.
-
Preparation of Doripenem-Containing Agar Plates:
-
Prepare a series of this compound solutions in sterile distilled water at concentrations that are 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the doripenem solution to 18 mL of molten and cooled (45-50 °C) MHA. Mix thoroughly and pour into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each doripenem-containing and control agar plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that inhibits the growth of the organism.
-
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of MIC testing. This is achieved by testing standard ATCC reference strains with known doripenem MIC values.
Table 1: Quality Control Ranges for Doripenem MIC Testing
| QC Strain | Method | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.016 - 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | 0.12 - 0.5 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.008 - 0.03 |
Data sourced from EUCAST and CLSI guidelines.
Data Presentation and Interpretation
The MIC values should be interpreted according to the breakpoints established by regulatory bodies like CLSI and EUCAST.
Table 2: CLSI Interpretive Breakpoints for Doripenem (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 0.5 | 1 | ≥ 2 |
| Pseudomonas aeruginosa | ≤ 2 | 4 | ≥ 8 |
| Acinetobacter spp. | ≤ 1 | 2 | ≥ 4 |
| Streptococcus pneumoniae | ≤ 0.06 | 0.12 | ≥ 0.25 |
Table 3: EUCAST Interpretive Breakpoints for Doripenem (µg/mL)
| Organism | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≤ 1 | > 1 |
| Pseudomonas spp. | ≤ 1 | > 4 |
| Acinetobacter spp. | ≤ 1 | > 4 |
| Streptococcus Groups A, B, C, G | ≤ 1 | > 1 |
| Streptococcus pneumoniae | ≤ 1 | > 1 |
Note: Breakpoints are subject to change and the latest versions of CLSI and EUCAST guidelines should be consulted.
Visualization of Key Processes
Mechanism of Action and Resistance Pathway
Caption: Doripenem's mechanism of action and bacterial resistance pathways.
Broth Microdilution Workflow
Caption: Workflow for broth microdilution MIC testing.
Agar Dilution Workflow
Caption: Workflow for agar dilution MIC testing.
References
In Vivo Efficacy of Doripenem Hydrate in Murine Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of doripenem (B194130) hydrate (B1144303) in various murine infection models. Doripenem is a broad-spectrum carbapenem (B1253116) antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] The following sections summarize key quantitative data from preclinical studies and provide comprehensive experimental protocols to guide researchers in conducting similar efficacy studies.
I. Quantitative Data Summary
The efficacy of doripenem hydrate has been evaluated in multiple murine infection models against various pathogens. The data presented below is a synthesis of findings from several key studies.
Table 1: Efficacy of this compound in a Murine Chronic Respiratory Tract Infection Model with Pseudomonas aeruginosa
| Treatment Group | Dosage (mg/kg/day) | Mean Bacterial Load (log₁₀ CFU/lung) | Reference |
| Doripenem | 100 | 2.01 ± 0.69 | [1][3] |
| Meropenem (B701) | Not Specified | 2.03 ± 0.48 | [1] |
| Saline (Control) | - | 3.90 ± 1.40 | [1] |
Note: Treatment with doripenem and meropenem resulted in a significantly lower bacterial load in the lungs compared to the saline control group. Histopathological examination also revealed weaker inflammatory responses in the doripenem and meropenem-treated groups.[1]
Table 2: Efficacy of this compound in a Murine Systemic Lethal Infection Model with Escherichia coli
| E. coli Strain | Drug | MIC (µg/ml) | ED₅₀ (mg/kg/day) | Reference |
| 9040 (Wild-Type) | Doripenem | 0.03 | 3.5 | [4] |
| Ceftazidime | 0.06 | 10.7 | [4] | |
| Cefepime | <0.03 | 4.6 | [4] | |
| Imipenem (B608078) | 0.05 | 4.8 | [4] | |
| Meropenem | 0.06 | 1.6 | [4] | |
| 4367 (TEM-1) | Doripenem | 0.06 | 2.4 | [4] |
| Ceftazidime | 0.125 | 9.8 | [4] | |
| Cefepime | 0.125 | 6.8 | [4] | |
| Imipenem | 0.05 | 6.3 | [4] | |
| Meropenem | 0.25 | 3.2 | [4] | |
| 4368 (ACT-1) | Doripenem | 0.03 | 1.0 | [4] |
| Ceftazidime | 0.125 | 10.8 | [4] | |
| Cefepime | <0.03 | 4.4 | [4] | |
| Imipenem | 0.05 | 1.3 | [4] | |
| Meropenem | 0.06 | 1.6 | [4] |
Note: ED₅₀ is the dose resulting in the survival of 50% of the mice. Doripenem demonstrated comparable or better efficacy than other carbapenems and was 3 to 10-fold more potent than ceftazidime.[4]
Table 3: Efficacy of this compound in a Murine Skin and Soft-Tissue Infection Model with Acinetobacter baumannii
| A. baumannii Strain | Drug | MIC (µg/ml) | Dose (mg/kg/day) | Δ Log₁₀ CFU/g Skin (from infecting inoculum) | Reference |
| OC 18302 (Carbapenem-Susceptible) | Doripenem | 0.06 | 12.5 | -1.5 | [5] |
| 25 | -2.0 | [5] | |||
| 50 | -2.0 | [5] | |||
| 100 | -2.2 | [5] | |||
| Imipenem | 0.25 | 12.5 | -2.2 | [5] | |
| 25 | -2.4 | [5] | |||
| 50 | -2.4 | [5] | |||
| 100 | -2.4 | [5] | |||
| OC 18500 (Carbapenem-Resistant, OXA-23) | Doripenem | 16 | 400 | -1.2 | [5] |
| 800 | -2.3 | [5] | |||
| Imipenem | 32 | 400 | -1.8 | [5] | |
| 800 | -2.0 | [5] |
Note: Against the carbapenem-susceptible strain, doripenem and imipenem resulted in similar bacterial killing. Against the carbapenem-resistant strain, doripenem also showed bacterial reduction similar to imipenem at high doses.[5]
Table 4: Efficacy of Human-Simulated Doripenem Dosing in a Neutropenic Murine Thigh Infection Model with Carbapenemase-Producing Klebsiella pneumoniae
| Doripenem Dose (Human Equivalent) | MIC of Isolate (µg/ml) | Change in Bacterial Load (log₁₀ CFU/thigh) | Reference |
| 1 g q8h (4h infusion) | 4 - 8 | ~0.02 ± 0.1 (static response) | [6] |
| 2 g q8h (4h infusion) | ≤ 16 | Bacteriostasis | [6] |
Note: In immunocompetent mice, both 1g and 2g doses resulted in a statistically significant reduction of approximately 1 log₁₀ CFU for all isolates.[6]
II. Experimental Protocols
The following are detailed protocols for establishing murine infection models to evaluate the in vivo efficacy of this compound. These protocols are synthesized from methodologies reported in the referenced literature.
A. Murine Chronic Respiratory Tract Infection Model (Pseudomonas aeruginosa)
This model is suitable for evaluating the efficacy of antimicrobial agents in a chronic lung infection setting.[1]
1. Materials:
-
Specific pathogen-free male mice.[1]
-
Pseudomonas aeruginosa clinical isolate.
-
Agar (B569324) beads.
-
Anesthetic (e.g., isoflurane).
-
This compound for injection.
-
Sterile saline.
-
Surgical instruments for tracheostomy.
-
Phosphate-buffered saline (PBS).
-
Tryptic soy agar (TSA) plates.
2. Protocol:
-
Preparation of Bacterial Inoculum: Culture P. aeruginosa overnight in tryptic soy broth. Prepare bacteria-containing agar beads as per established methods. The final concentration of bacteria in the beads should be determined by serial dilution and plating.
-
Animal Infection:
-
Anesthetize mice.
-
Perform a tracheostomy to expose the trachea.
-
Intratracheally instill a suspension of P. aeruginosa-containing agar beads (e.g., 50 µl) into the lungs.
-
Suture the incision.
-
-
Treatment:
-
Allow the infection to establish for a period (e.g., 7 days) to create a chronic state.
-
Administer this compound (e.g., 100 mg/kg) subcutaneously once daily for a specified duration (e.g., 3 days).[3]
-
A control group should receive sterile saline.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on TSA plates.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load per lung.
-
For histopathological analysis, fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Diagram of Experimental Workflow:
Caption: Workflow for the murine chronic respiratory infection model.
B. Murine Systemic Lethal Infection Model (Escherichia coli)
This model is used to determine the protective effect of an antibiotic against a lethal systemic infection.[4]
1. Materials:
-
Six-week-old female Swiss-Webster mice.[4]
-
Escherichia coli strain of interest (e.g., wild-type, β-lactamase producing).
-
This compound for injection.
-
Comparator antibiotics (e.g., ceftazidime, cefepime, imipenem, meropenem).
-
Sterile saline.
-
Mucin or other enhancers of infection (optional).
2. Protocol:
-
Preparation of Bacterial Inoculum: Culture E. coli overnight. Wash and resuspend the bacterial cells in sterile saline to the desired concentration. The lethal dose (e.g., LD₅₀ or LD₁₀₀) should be predetermined in preliminary experiments.
-
Animal Infection:
-
Infect mice via intraperitoneal (i.p.) injection with the prepared bacterial suspension.[4]
-
-
Treatment:
-
Efficacy Assessment:
Diagram of Experimental Workflow:
Caption: Workflow for the murine systemic lethal infection model.
C. Murine Thigh Infection Model (Neutropenic or Immunocompetent)
This model is a standard for evaluating the in vivo pharmacodynamics of antimicrobial agents.[6][7]
1. Materials:
-
Mice (specify strain and immune status, e.g., neutropenic).
-
Bacterial strain of interest (e.g., P. aeruginosa, K. pneumoniae).
-
Cyclophosphamide (B585) (for inducing neutropenia, if required).
-
This compound for injection.
-
Sterile saline.
-
Anesthetic (optional, for infection).
2. Protocol:
-
Induction of Neutropenia (if applicable):
-
Administer cyclophosphamide intraperitoneally to the mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight. Wash and resuspend the cells in sterile saline to the desired concentration (e.g., 10⁶-10⁷ CFU/ml).
-
Animal Infection:
-
Inject a defined volume (e.g., 0.1 ml) of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
Efficacy Assessment:
-
At the start of therapy (0 hours) and at a specified endpoint (e.g., 24 hours), euthanize groups of mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar medium.
-
Incubate the plates and enumerate the CFU to determine the bacterial load per thigh.
-
The efficacy is determined by the change in log₁₀ CFU/thigh over the treatment period compared to the 0-hour control and the untreated control.
-
Diagram of PK/PD Relationship:
Caption: PK/PD parameter for doripenem efficacy.
III. Conclusion
This compound demonstrates significant in vivo efficacy in various murine infection models against a range of clinically relevant pathogens. The data and protocols presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of doripenem and other antimicrobial agents. The choice of model and experimental design should be tailored to the specific research question and the pathogen under investigation.
References
- 1. In vivo efficacy of doripenem (DRPM) against Pseudomonas aeruginosa in murine chronic respiratory tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doripenem: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Efficacy of Simulated Human Dosing Regimens of Prolonged-Infusion Doripenem against Carbapenemase- Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy of 1- and 2-Gram Human Simulated Prolonged Infusions of Doripenem against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Doripenem Hydrate to Mitigate Bacterial Contamination in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial contamination is a persistent challenge in cell culture, capable of compromising experimental results, leading to the loss of valuable cell lines, and consuming significant time and resources. While aseptic techniques are the primary defense, the use of antibiotics as a prophylactic measure or for the elimination of existing contamination is a common practice. Doripenem (B194130) hydrate (B1144303), a broad-spectrum carbapenem (B1253116) antibiotic, presents a potent alternative to commonly used antibiotics like penicillin-streptomycin, particularly in cases of contamination with resistant bacterial strains.
Doripenem exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved by binding to multiple penicillin-binding proteins (PBPs), leading to cell lysis and death. Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) pathogens.
These application notes provide a comprehensive guide to the use of doripenem hydrate for preventing and eliminating bacterial contamination in mammalian cell cultures.
Key Features and Advantages of this compound
-
Broad Spectrum of Activity: Doripenem is effective against a wide array of Gram-positive and Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.
-
Potent Bactericidal Action: By targeting essential PBPs, doripenem rapidly kills susceptible bacteria.
-
Stability: Doripenem exhibits good stability in solution, a critical factor for its efficacy in cell culture media over time.
-
Alternative to Standard Antibiotics: It offers a valuable option when dealing with bacterial strains resistant to commonly used antibiotics such as penicillin and streptomycin.
Data Presentation
Spectrum of Activity of Doripenem
The following table summarizes the in vitro activity of doripenem against a range of clinically important bacteria, providing an indication of its potential efficacy against common cell culture contaminants. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (oxacillin-susceptible) | - | 0.06 |
| Streptococcus pneumoniae (penicillin-susceptible) | - | 0.5 |
| Enterobacteriaceae | - | 0.032-0.5 |
| Pseudomonas aeruginosa | - | 4 |
| Acinetobacter baumannii (carbapenem-susceptible) | - | 8 |
| Escherichia coli (ESBL-producing) | - | ≤0.12 |
| Klebsiella pneumoniae (ESBL-producing) | - | ≤0.12 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.
Recommended Working Concentrations and Stability
Due to the lack of specific studies on this compound in cell culture, the optimal working concentration should be determined empirically for each cell line. Based on the provided MIC data, a starting range of 1 to 10 µg/mL is recommended for initial testing. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line.
| Parameter | Recommendation |
| Stock Solution Concentration | 1 - 10 mg/mL in sterile water or DMSO |
| Recommended Working Concentration Range | 1 - 10 µg/mL (to be optimized) |
| Solvent for Stock Solution | Sterile, cell culture grade water or DMSO |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, cell culture grade water or DMSO
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mg/mL solution, weigh 10 mg of the powder.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired concentration. For a 10 mg/mL solution with 10 mg of powder, add 1 mL of solvent.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution if using water.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Determining the Optimal and Non-Toxic Working Concentration of this compound
It is imperative to determine the cytotoxicity of this compound on your specific cell line to establish a safe and effective working concentration.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 24 hours post-seeding).
-
Preparation of Doripenem Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations. A suggested starting range is 0.1 µg/mL to 100 µg/mL. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Treatment: Remove the medium from the seeded cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that is relevant to your experimental timeline (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of cell growth) and the maximum non-toxic concentration.
Protocol for Routine Prevention of Bacterial Contamination
Once the optimal, non-toxic working concentration is determined, this compound can be added to the cell culture medium for routine use.
Procedure:
-
Thaw a fresh aliquot of the this compound stock solution.
-
Dilute the stock solution directly into your complete cell culture medium to the predetermined optimal working concentration. For example, to achieve a final concentration of 5 µg/mL from a 10 mg/mL stock solution in 500 mL of medium, add 250 µL of the stock solution.
-
Use the doripenem-containing medium for all subsequent cell culture maintenance, including feeding and passaging.
-
It is good practice to periodically culture cells without the antibiotic to ensure that the aseptic technique is sound and to check for the presence of low-level, masked contamination.
Protocol for Eliminating Existing Bacterial Contamination
If a cell culture is confirmed to be contaminated with bacteria, this compound can be used as a treatment. It is advisable to first test the susceptibility of the contaminating bacteria to doripenem if possible.
Procedure:
-
Isolate the contaminated culture flask to prevent cross-contamination.
-
Wash the cell monolayer two to three times with sterile phosphate-buffered saline (PBS) to remove as much of the contaminating bacteria and their byproducts as possible.
-
Add fresh, pre-warmed complete cell culture medium containing a higher, but still non-toxic, concentration of this compound. A concentration of 2-4 times the determined optimal working concentration may be effective, but should not exceed the maximum non-toxic concentration.
-
Incubate the cells and monitor them daily for signs of bacterial clearance and cell health.
-
Change the medium with fresh doripenem-containing medium every 24-48 hours.
-
Continue the treatment for at least two passages after the contamination is no longer visible.
-
After the treatment period, culture the cells for at least one week in antibiotic-free medium to ensure the contamination has been completely eradicated.
-
It is highly recommended to perform a test (e.g., PCR-based) to confirm the absence of bacteria.
Visualizations
Caption: Mechanism of action of Doripenem.
Caption: Experimental workflow for using Doripenem.
Troubleshooting
| Issue | Possible Cause | Solution |
| Continued bacterial growth despite doripenem use. | The contaminating bacteria are resistant to doripenem. | Test the susceptibility of the bacteria to a panel of antibiotics to find an effective alternative. Ensure the correct concentration of doripenem is being used. |
| Cell death or changes in morphology. | The working concentration of doripenem is too high and is causing cytotoxicity. | Re-evaluate the cytotoxicity of doripenem on your cell line and use a lower, non-toxic concentration. |
| Recurrence of contamination after treatment. | The initial treatment was not long enough to eliminate all bacteria. Some bacteria may have been in a dormant state. | Extend the duration of the antibiotic treatment. After treatment, culture the cells in antibiotic-free medium for a longer period to ensure complete eradication. |
Conclusion
This compound is a powerful, broad-spectrum antibiotic that can be a valuable tool for preventing and eliminating bacterial contamination in cell culture. Its potent bactericidal activity and stability make it a suitable candidate for this application. However, due to the limited data on its direct use in cell culture, it is essential for researchers to empirically determine the optimal, non-toxic working concentration for their specific cell lines. By following the protocols outlined in these application notes, researchers can effectively incorporate this compound into their cell culture workflow to safeguard their valuable experiments.
Disclaimer: This document is intended for research use only. The information provided is based on available scientific literature and should be used as a guide. It is the responsibility of the end-user to validate these protocols for their specific applications.
Application Notes and Protocols for the Quantification of Doripenem Hydrate in Biological Samples
These application notes provide detailed methodologies for the quantitative analysis of doripenem (B194130) hydrate (B1144303) in various biological matrices. The protocols are intended for researchers, scientists, and drug development professionals working on the pharmacokinetic and pharmacodynamic characterization of this broad-spectrum carbapenem (B1253116) antibiotic.
Introduction
Doripenem is a parenteral β-lactam antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Accurate quantification of doripenem in biological samples such as plasma, serum, urine, and tissue is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. This document outlines validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.
Analytical Techniques
A variety of analytical methods have been developed and validated for the determination of doripenem in biological fluids. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of doripenem. The method offers good precision and accuracy for therapeutic drug monitoring and pharmacokinetic studies. Doripenem typically exhibits maximum UV absorbance at approximately 298 to 300 nm, which is the wavelength range used for detection.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies requiring low limits of quantification. This technique is particularly useful for analyzing doripenem in complex biological matrices and for studies involving low dosage forms.
Microbiological Assay
Microbiological assays are functional tests that measure the antimicrobial activity of doripenem. These assays are valuable for confirming the biological activity of the drug in clinical samples. The agar (B569324) diffusion method, using a susceptible test organism, is a common approach.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for doripenem quantification in biological samples.
Table 1: HPLC-UV Methods for Doripenem Quantification
| Biological Matrix | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Reference |
| Human Plasma | 0.05 - 100 | 0.05 | 97.4 - 101.7 | < 3.41 | Not Reported | [4] |
| Human Plasma | 0.04 - 50 | 0.017 | Not Reported | Not Reported | 96.30 ± 1.55 | [5] |
| Human and Mouse Serum | 0.5 - 40 | 0.5 | Not Reported | Not Reported | Not Reported | [6] |
| Pharmaceutical Dosage Forms | 10 - 100 | 1.5 | 99.42 - 101.62 | < 1.0 | Not Reported | [7] |
Table 2: LC-MS/MS Methods for Doripenem Quantification
| Biological Matrix | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Reference |
| Human Plasma | 1.0 - 40 | 1.0 | Not Reported | Not Reported | > 20 | [8] |
| CRRT Filtrate | 0.2 - 100 | 0.2 | Within ± 15 | < 15 | > 87.20 | [9] |
Experimental Protocols
Protocol 1: Quantification of Doripenem in Human Plasma by HPLC-UV
This protocol is based on the method described by Ikeda et al. (2008).[4]
1. Sample Preparation (Ultrafiltration)
-
Immediately after collection, mix plasma samples with 1M 3-morpholinopropanesulfonic acid buffer (pH 7.0) in a 1:1 ratio to stabilize the doripenem.[4]
-
Centrifuge the stabilized plasma sample at 2,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an ultrafiltration device.
-
Centrifuge the ultrafiltration device at 2,000 x g for 20 minutes at 4°C.
-
Collect the ultrafiltrate for HPLC analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.012M ammonium (B1175870) acetate, pH 6.73) in a ratio of 15:85 (v/v).[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 300 nm.[4]
-
Column Temperature: Ambient.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of doripenem hydrate.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area of doripenem against the corresponding concentration.
-
Determine the concentration of doripenem in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of Doripenem in Human Plasma by LC-MS/MS
This protocol is adapted from the method for carbapenem analysis described by Ohba et al. (2024).[8]
1. Sample Preparation (Solid Phase Extraction)
-
Add an internal standard (e.g., a deuterated analog of doripenem or another carbapenem like meropenem) to the plasma sample.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis® HLB) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the doripenem and internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of 10 mM ammonium formate (B1220265) containing 0.1% formic acid in 70% methanol.[8]
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for doripenem and the internal standard.
3. Calibration and Quantification
-
Prepare calibration standards in drug-free plasma and process them alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of doripenem to the internal standard against the concentration of doripenem.
-
Quantify doripenem in the unknown samples using the calibration curve.
Protocol 3: Microbiological Assay of Doripenem by Agar Diffusion
This protocol is a general guideline for an agar diffusion assay.
1. Materials
-
Test Organism: A susceptible strain of bacteria (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922).
-
Culture Media: Nutrient agar or Mueller-Hinton agar.
-
Cylinders or Discs: Sterile stainless steel cylinders or blank paper discs.
-
Doripenem Standard: A reference standard of this compound of known potency.
2. Preparation of Inoculum
-
Prepare a fresh culture of the test organism in a suitable broth.
-
Incubate the culture to achieve a standardized turbidity (e.g., equivalent to a 0.5 McFarland standard).
-
Alternatively, a spore suspension can be prepared and stored for later use.
3. Assay Procedure
-
Prepare agar plates by pouring a base layer of uninoculated agar and allowing it to solidify.
-
Overlay the base layer with a seed layer of agar inoculated with the standardized test organism suspension.
-
Place sterile cylinders on the agar surface or apply paper discs impregnated with the test solutions.
-
Prepare a series of standard solutions of doripenem at known concentrations.
-
Prepare the unknown samples, diluting them as necessary to fall within the range of the standard curve.
-
Apply a fixed volume of each standard and unknown solution to the respective cylinders or discs.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zones of inhibition around each cylinder or disc.
4. Quantification
-
Construct a standard curve by plotting the logarithm of the doripenem concentration against the diameter of the zone of inhibition.
-
Determine the concentration of doripenem in the unknown samples by interpolating their zone diameters from the standard curve.
Visualizations
Doripenem Metabolic Pathway
Doripenem is primarily metabolized by the enzyme dehydropeptidase-I, which is located in the renal tubules. This enzyme catalyzes the hydrolysis of the β-lactam ring, leading to the formation of an inactive, ring-opened metabolite.[1][10]
Caption: Metabolic pathway of doripenem.
Experimental Workflow: HPLC-UV Analysis
The following diagram illustrates the general workflow for the quantification of doripenem in biological samples using HPLC-UV.
Caption: HPLC-UV analysis workflow.
Experimental Workflow: LC-MS/MS Analysis
The diagram below outlines the typical steps involved in quantifying doripenem using LC-MS/MS.
Caption: LC-MS/MS analysis workflow.
Experimental Workflow: Microbiological Assay
This diagram provides a simplified overview of the workflow for a microbiological assay.
Caption: Microbiological assay workflow.
References
- 1. Doripenem (Doribax): the newest addition to the carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doripenem (Doribax), a New Carbapenem Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Disposition, Metabolism, and Excretion of [14C]Doripenem after a Single 500-Milligram Intravenous Infusion in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. The Optimization to Measure Carbapenem Antibiotics in Human Plasma Using LC-MS/MS [jstage.jst.go.jp]
- 9. UHPLC–MS/MS method for simultaneous quantification of doripenem, meropenem, ciprofloxacin, levofloxacin, pazufloxacin, linezolid, and tedizolid in filtrate during continuous renal replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doripenem | C15H24N4O6S2 | CID 73303 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Time-Kill Assay for Doripenem Hydrate Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of doripenem (B194130) hydrate (B1144303) against Pseudomonas aeruginosa. This assay is a fundamental tool in preclinical antimicrobial drug development, offering insights into the pharmacodynamics of an antibiotic by measuring the rate and extent of bacterial killing over time.
Doripenem is a broad-spectrum carbapenem (B1253116) antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to essential penicillin-binding proteins (PBPs), particularly PBP2 and PBP3 in P. aeruginosa.[2][3] However, the emergence of resistance, mediated by mechanisms such as porin loss (OprD), overexpression of AmpC β-lactamases, and efflux pumps, necessitates robust in vitro characterization of doripenem's efficacy.[4][5]
The time-kill assay detailed herein provides a dynamic assessment of doripenem's bactericidal or bacteriostatic effects, offering valuable data for determining optimal dosing regimens and for understanding the impact of resistance mechanisms.
Data Presentation
The following tables summarize quantitative data on the in vitro activity of doripenem against Pseudomonas aeruginosa, including Minimum Inhibitory Concentration (MIC) and time-kill assay results from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Doripenem against Pseudomonas aeruginosa
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| General Clinical Isolates | 0.12 - 12 | 0.5 - 32 | [6][7] |
| Carbapenem-Susceptible | 0.12 - 0.5 | - | [6] |
| Isolates with Efflux-Mediated Resistance | Elevated MICs | - | [6] |
| OprD Mutants | Increased MICs | - | [6] |
Table 2: Time-Kill Assay Data for Doripenem against Pseudomonas aeruginosa
| Doripenem Concentration | Time (hours) | Log10 CFU/mL Reduction | Reference(s) |
| 2 x MIC | 6 | ~3.7 - 4.5 | [8] |
| 2 x MIC | 24 | >9.0 (eradication) | [8] |
| 0.5 g three times daily (simulated) | 24 | ~4.1 | [9] |
| 1 g three times daily (simulated) | 24 | ~4.9 | [9] |
Experimental Protocols
This section provides a detailed methodology for performing a time-kill assay with doripenem hydrate against Pseudomonas aeruginosa. This protocol is synthesized from established methodologies and best practices in the field.
Materials
-
This compound (analytical grade)
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85% NaCl)
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies
-
Colony counter
Protocol
-
Inoculum Preparation:
-
From a fresh overnight culture of P. aeruginosa on MHA, select 3-5 colonies and inoculate into a tube of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-5 x 108 CFU/mL).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 105 CFU/mL in the test tubes.
-
-
Preparation of Doripenem Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.
-
Perform serial dilutions of the doripenem stock solution in CAMHB to achieve the desired final concentrations for the assay (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the predetermined MIC of the test strain).
-
-
Time-Kill Assay Procedure:
-
Dispense the appropriate volume of the diluted bacterial inoculum into sterile culture tubes.
-
Add the prepared doripenem dilutions to the respective tubes to achieve the final target concentrations.
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.
-
Incubate all tubes at 37°C, with or without shaking, for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[10]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
-
Plate a defined volume of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the mean log10 CFU/mL against time for each doripenem concentration and the growth control.
-
Determine the rate and extent of bacterial killing. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.
-
Mandatory Visualizations
Caption: Mechanism of action and resistance to Doripenem in P. aeruginosa.
Caption: Experimental workflow for the time-kill assay.
References
- 1. Doripenem (Doribax), a New Carbapenem Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Interplay of Efflux System, ampC, and oprD Expression in Carbapenem Resistance of Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doripenem versus Pseudomonas aeruginosa In Vitro: Activity against Characterized Isolates, Mutants, and Transconjugants and Resistance Selection Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcpsp.pk [jcpsp.pk]
- 8. Colistin and doripenem combinations against Pseudomonas aeruginosa: profiling the time course of synergistic killing and prevention of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of doripenem in the treatment of Pseudomonas aeruginosa experimental pneumonia versus imipenem and meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergy of Doripenem Hydrate with Other Antibiotics In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, the concurrent use of two or more antibiotics, has emerged as a critical strategy to combat these resilient pathogens. This approach can broaden the spectrum of activity, enhance bactericidal effects, and reduce the likelihood of resistance development. Doripenem (B194130), a broad-spectrum carbapenem (B1253116) antibiotic, is a potent agent against a wide array of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs). This document provides detailed application notes and protocols for investigating the synergistic potential of doripenem hydrate (B1144303) with other antibiotics in an in vitro setting.
Application Notes: Documented Synergistic Combinations
In vitro studies have consistently demonstrated the synergistic potential of doripenem with various antibiotic classes against challenging MDR pathogens. The primary methodologies employed for these assessments are the checkerboard microdilution assay and the time-kill curve assay. The Fractional Inhibitory Concentration Index (FICI) is a key metric derived from the checkerboard assay, where a FICI of ≤ 0.5 typically indicates synergy.
Doripenem in Combination with Polymyxins (e.g., Colistin)
The combination of doripenem and colistin (B93849) has shown significant synergistic and bactericidal activity, particularly against highly resistant Gram-negative bacteria such as Acinetobacter baumannii and carbapenemase-producing Klebsiella pneumoniae.[1][2] Studies have reported synergy rates as high as 53.6% against clinical isolates of A. baumannii.[1] This potentiation is crucial for treating infections caused by extensively drug-resistant (XDR) and multidrug-resistant (MDR) strains.[1] The enhanced effect is also noted to suppress the emergence of colistin-resistant subpopulations.[3]
Doripenem in Combination with Aminoglycosides (e.g., Amikacin)
The synergy between doripenem and aminoglycosides like amikacin (B45834) has been explored against various Gram-negative bacilli. While some studies report synergistic or additive effects, the interaction can be strain-dependent.[4][5][6] For instance, against carbapenem-nonsusceptible Pseudomonas aeruginosa, combinations of doripenem with amikacin were found to be synergistic or additive against 67% of isolates.[7]
Doripenem in Combination with Other Antibiotics
The synergistic potential of doripenem has also been investigated with other classes of antibiotics. Combinations with tigecycline (B611373) have shown synergy against doripenem-resistant A. baumannii.[8] Additionally, studies have explored combinations with fluoroquinolones, such as levofloxacin, and have observed synergistic or additive effects against P. aeruginosa.[7]
Quantitative Data Summary
The following tables summarize the findings from various in vitro synergy studies involving doripenem.
Table 1: Doripenem-Colistin Synergy against Acinetobacter baumannii
| Number of Isolates | Synergy Rate (%) | Bactericidal Activity Rate (%) | Antagonism | Reference |
| 69 | 53.6 | 75.4 | None observed | [1] |
Table 2: Doripenem Combination Synergy against Doripenem-Resistant A. baumannii
| Combination | Number of Strains with Synergy | Method | Reference |
| Doripenem + Tigecycline | 8/22 | Checkerboard | [8] |
| Doripenem + Colistin | 8/22 | Checkerboard | [8] |
| Doripenem + Amikacin | 4/22 | Checkerboard | [8] |
Table 3: Doripenem Combination Synergy against Klebsiella pneumoniae
| Combination | Number of Strains with Synergy | Method | Reference |
| Doripenem + Levofloxacin | 2/6 | Checkerboard | |
| Doripenem + Tobramycin | 2/6 | Checkerboard | |
| Doripenem + Tigecycline | 1/6 | Checkerboard | |
| Doripenem + Colistin | 1/6 | Checkerboard |
Mechanisms of Synergy & Signaling Pathways
The synergistic interaction between doripenem and colistin against Gram-negative bacteria is a well-studied example. The proposed mechanism involves a sequential attack on the bacterial cell envelope. Colistin, a polymyxin (B74138) antibiotic, initially disrupts the integrity of the bacterial outer membrane. This disruption increases the permeability of the membrane, thereby facilitating the entry of doripenem into the periplasmic space. Once in the periplasm, doripenem can access and inhibit its primary targets, the penicillin-binding proteins (PBPs), leading to the cessation of cell wall synthesis and subsequent cell death. Metabolomic studies have further revealed that this combination leads to a significant downregulation of key metabolic pathways, including cell wall biosynthesis and nucleotide metabolism.
For the doripenem-amikacin combination, a similar mechanism is proposed where doripenem's disruption of the cell wall facilitates the intracellular uptake of amikacin, which then inhibits protein synthesis by binding to the 30S ribosomal subunit.[4]
Caption: Proposed synergistic mechanism of doripenem and colistin.
Experimental Protocols
Accurate and reproducible in vitro synergy testing is fundamental to evaluating potential antibiotic combinations. The two most widely accepted methods are the checkerboard microdilution assay and the time-kill curve assay.
Experimental Workflow for In Vitro Synergy Testing
Caption: General workflow for in vitro antibiotic synergy testing.
Protocol 1: Checkerboard Microdilution Assay
1. Principle: This method assesses the in vitro interaction of two antimicrobial agents by testing a range of concentrations of each drug, both alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[4]
2. Materials:
-
96-well microtiter plates
-
Doripenem hydrate and second antibiotic stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional)
3. Procedure:
-
Prepare Antibiotic Solutions: Prepare stock solutions of doripenem and the second antibiotic at a concentration that is a multiple (e.g., 4x or higher) of the highest concentration to be tested in a suitable solvent. Further dilute these stocks in CAMHB.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of doripenem. Add 100 µL of the starting doripenem concentration to column 1, mix, and transfer 50 µL to column 2, continuing to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the growth control for the second antibiotic, and column 12 as the sterility and growth control.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic. Add 100 µL of the starting concentration of the second antibiotic to row A, mix, and transfer 50 µL to row B, continuing to row G. Discard the final 50 µL from row G. Row H will serve as the growth control for doripenem.
-
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension in CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except for sterility control wells).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.
4. Data Analysis: Calculate the FICI for each well showing no growth using the following formula: FICI = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Protocol 2: Time-Kill Curve Assay
1. Principle: This dynamic method evaluates the rate and extent of bacterial killing by antimicrobial agents over time. It provides a more detailed picture of the interaction and can distinguish between bactericidal and bacteriostatic effects.[3]
2. Materials:
-
Sterile culture tubes or flasks
-
This compound and second antibiotic stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Incubator (35-37°C) with shaking capabilities
-
Spectrophotometer
3. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
Doripenem alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Doripenem and the second antibiotic in combination
-
-
Inoculation and Incubation: Inoculate each tube with the standardized bacterial suspension. Incubate at 37°C with constant agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) on the plates to determine the CFU/mL at each time point.
4. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared to the most active single agent.
By following these protocols and utilizing the provided data, researchers can effectively investigate and characterize the synergistic interactions of this compound with other antibiotics, contributing to the development of novel therapeutic strategies against multidrug-resistant bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Interactions of Antibiotic Combinations of Colistin, Tigecycline, and Doripenem Against Extensively Drug-Resistant and Multidrug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Combination of Colistin and Doripenem Is Synergistic against Klebsiella pneumoniae at Multiple Inocula and Suppresses Colistin Resistance in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antibacterial Interaction of Doripenem and Amikacin against Multidrug-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antibacterial Interaction of Doripenem and Amikacin against Multidrug-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Interactions of Antibiotic Combinations of Colistin, Tigecycline, and Doripenem Against Extensively Drug-Resistant and Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untargeted metabolomics analysis reveals key pathways responsible for the synergistic killing of colistin and doripenem combination against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Doripenem Hydrate in a Neutropenic Mouse Thigh Infection Model
These application notes provide a comprehensive overview of the administration and efficacy of doripenem (B194130) hydrate (B1144303) in a well-established neutropenic mouse thigh infection model. This model is crucial for preclinical evaluation of antimicrobial agents, allowing for the study of drug efficacy under conditions of compromised host immunity, which mimics clinical scenarios in immunocompromised patients.
Introduction
The neutropenic mouse thigh infection model is a standard and highly utilized in vivo system for the preclinical assessment of antibiotics.[1][2] By inducing neutropenia, the model minimizes the influence of the host's immune system, thereby providing a clear evaluation of the antimicrobial agent's direct bactericidal or bacteriostatic activity. Doripenem, a broad-spectrum carbapenem (B1253116) antibiotic, has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[3][4] This model is instrumental in determining the pharmacokinetic and pharmacodynamic (PK/PD) parameters of doripenem that correlate with its efficacy. The primary PK/PD index for carbapenems, including doripenem, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[5]
Key Concepts
-
Neutropenia: A condition characterized by a low count of neutrophils, a type of white blood cell that is a primary defense against bacterial infections. In this model, neutropenia is typically induced chemically, for example, with cyclophosphamide (B585).[6][7][8]
-
Thigh Infection Model: A localized infection is established by injecting a bacterial suspension directly into the thigh muscle of the mouse. This contained infection allows for accurate quantification of the bacterial load (in colony-forming units, CFU) and assessment of the antimicrobial agent's effect.
-
Pharmacokinetics (PK): Refers to the absorption, distribution, metabolism, and excretion of a drug in the body.
-
Pharmacodynamics (PD): Describes the relationship between drug concentration and its pharmacological effect, in this case, the killing of bacteria.
-
%fT>MIC: The percentage of time that the concentration of the free, unbound fraction of an antibiotic remains above the minimum inhibitory concentration (MIC) for a specific pathogen. For doripenem, a %fT>MIC of approximately 20% is associated with a static effect, while maximal killing is observed at >40% fT>MIC in the murine thigh infection model.[5]
Experimental Protocols
The following protocols are synthesized from multiple studies employing the neutropenic mouse thigh infection model to evaluate doripenem's efficacy.
Induction of Neutropenia
This protocol describes the method for inducing a neutropenic state in mice, a critical step for this infection model.
Materials:
-
Cyclophosphamide
-
Sterile saline for injection
-
6-week-old female ICR (CD-1) mice (or other suitable strain), weighing 23-27 g
-
Sterile syringes and needles
Procedure:
-
Prepare a sterile solution of cyclophosphamide in saline.
-
Administer cyclophosphamide intraperitoneally (IP) to each mouse. A common dosing regimen involves two doses:
-
This regimen renders the mice neutropenic (neutrophil count <100/mm³) for the subsequent infection phase.
Bacterial Inoculum Preparation and Thigh Infection
This protocol details the preparation of the bacterial inoculum and the procedure for infecting the thigh muscle of the neutropenic mice.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Trypticase soy agar (B569324) plates with 5% sheep's blood
-
Trypticase soy broth
-
Sterile saline
-
Spectrophotometer
-
Sterile syringes and needles
-
Isoflurane for anesthesia
Procedure:
-
Streak the bacterial strain onto an agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into broth and incubate until it reaches the logarithmic growth phase.
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline.
-
Adjust the bacterial suspension to a concentration of approximately 10^7 - 10^8 CFU/mL.
-
Anesthetize the neutropenic mice using isoflurane.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[8][9]
Doripenem Hydrate Administration
This protocol outlines the administration of this compound to the infected mice.
Materials:
-
This compound
-
Sterile saline for injection
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in sterile saline.
-
Two hours post-infection, begin the administration of doripenem.
-
Administer doripenem subcutaneously (SC) in a volume of 0.2 mL.[3][9]
-
Dosing regimens can be varied to simulate human exposures. For example, single doses of 10, 50, and 150 mg/kg have been used in pharmacokinetic studies.[3] Treatment regimens often involve multiple doses over a 24-hour period to achieve a target %fT>MIC.
Assessment of Efficacy
This protocol describes how to determine the efficacy of the doripenem treatment by quantifying the bacterial load in the infected thigh.
Materials:
-
Sterile dissection tools
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Trypticase soy agar plates
-
Sterile dilution tubes
Procedure:
-
At a predetermined time point (e.g., 24 hours post-initiation of therapy), euthanize the mice via CO2 exposure followed by cervical dislocation.[9]
-
Aseptically dissect the infected thigh muscle.
-
Weigh the thigh tissue and place it in a known volume of sterile PBS (e.g., 3 mL).
-
Homogenize the tissue using a mechanical homogenizer.
-
Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.
-
Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.
-
Incubate the plates overnight at 37°C.
-
Count the bacterial colonies on the plates to determine the number of CFU per gram of thigh tissue. The limit of detection is typically around 100 CFU/thigh.[6]
Data Presentation
The following tables summarize quantitative data related to doripenem's pharmacokinetics and efficacy in the neutropenic mouse thigh infection model.
Table 1: Pharmacokinetic Parameters of Doripenem in Mice
| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | T1/2 (h) |
| 10 | 15.2 | 14.1 | 0.23 |
| 50 | 75.8 | 70.5 | 0.25 |
| 150 | 227.5 | 211.5 | 0.26 |
Data derived from single subcutaneous doses in a murine thigh infection model.[3]
Table 2: Doripenem Efficacy (%fT>MIC) against P. aeruginosa and Acinetobacter spp.
| Effect | %fT>MIC for P. aeruginosa | %fT>MIC for Acinetobacter spp. |
| 24-hour static effect | 25 ± 11% | 20 ± 11% |
| Maximum response | 40% - 60% | 40% - 60% |
This table illustrates the pharmacodynamic target for doripenem against two key pathogens.[5]
Visualizations
The following diagrams illustrate the experimental workflow and key relationships in the study of doripenem in the neutropenic mouse thigh infection model.
Caption: Experimental workflow for the neutropenic mouse thigh infection model.
Caption: Relationship between Pharmacokinetics and Pharmacodynamics of Doripenem.
References
- 1. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. In Vivo Pharmacodynamic Profiling of Doripenem against Pseudomonas aeruginosa by Simulating Human Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbt.nhs.uk [nbt.nhs.uk]
- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imquestbio.com [imquestbio.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Parameters for Doripenem Hydrate Peak Resolution
Welcome to the technical support center for the HPLC analysis of doripenem (B194130) hydrate (B1144303). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for doripenem hydrate analysis?
A1: A common starting point for this compound analysis is a reverse-phase HPLC method. A typical setup includes a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, with a flow rate of around 0.5-1.0 mL/min.[1][2] Detection is usually carried out using a UV detector at approximately 295-300 nm.[1][3]
Q2: My doripenem peak is tailing. What are the possible causes and solutions?
A2: Peak tailing for doripenem, a basic compound, is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[4] Other potential causes include column overload, low buffer concentration, or an inappropriate mobile phase pH.
Troubleshooting steps include:
-
Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can help to suppress the ionization of silanol groups, thereby reducing peak tailing.[3][5]
-
Optimizing Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH and mask residual silanol activity.
-
Reducing Sample Concentration: Injecting a more diluted sample can help determine if column overload is the cause.
-
Using a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.[4][5]
Q3: I am observing split peaks for doripenem. What could be the issue?
A3: Peak splitting can arise from several factors, including a partially blocked column frit, a void in the column packing, or co-elution with an impurity or degradation product.[6][7] It can also be caused by a mismatch between the sample solvent and the mobile phase.
To address this, you can:
-
Check for Blockages: Reverse-flush the column to try and dislodge any particulates from the inlet frit.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
Optimize Separation: If co-elution is suspected, adjust the mobile phase composition or gradient to improve the resolution between doripenem and the interfering peak.
-
Inspect the Column: If the problem persists, the column itself may be compromised with a void, and replacement may be necessary.[7]
Q4: How can I improve the resolution between doripenem and its degradation products?
A4: Achieving good resolution is critical for a stability-indicating method. To improve the separation between doripenem and its degradation products, you can manipulate several chromatographic parameters:
-
Mobile Phase Composition: Modifying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact selectivity and resolution.[1]
-
Mobile Phase pH: Adjusting the pH can alter the ionization state of both doripenem and its degradation products, leading to changes in retention and improved separation.
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can be effective in resolving complex mixtures of the parent drug and its degradants.
-
Column Chemistry: Trying a different stationary phase (e.g., a phenyl or cyano column) might offer different selectivity and better resolution.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, Broadening)
This guide provides a systematic approach to diagnosing and resolving common peak shape issues.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH (e.g., to ~3.0) to suppress silanol ionization.[3][5] Use an end-capped column or a column with a deactivated stationary phase.[4][5] |
| Column overload. | Reduce the concentration of the injected sample. | |
| Insufficient buffer capacity. | Increase the buffer concentration in the mobile phase (typically 10-50 mM). | |
| Peak Fronting | High sample concentration or sample solvent stronger than the mobile phase. | Dilute the sample. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Column collapse. | This is less common but can occur with certain columns and mobile phases. Consider replacing the column. | |
| Broad Peaks | Low flow rate. | Increase the flow rate to an optimal level for the column dimensions. |
| Large extra-column volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector. | |
| Column degradation. | Replace the column if it has been used extensively or under harsh conditions. |
Guide 2: Unstable Retention Times
This guide helps in troubleshooting issues related to fluctuating retention times for the doripenem peak.
| Symptom | Potential Cause | Recommended Action |
| Gradual Retention Time Shift | Change in mobile phase composition due to evaporation of the more volatile component. | Prepare fresh mobile phase daily. Keep mobile phase bottles covered. |
| Column aging or contamination. | Flush the column with a strong solvent. If the issue persists, replace the column. | |
| Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis. | |
| Random Retention Time Fluctuation | Leaks in the HPLC system. | Check all fittings and connections for leaks. |
| Air bubbles in the pump or detector. | Degas the mobile phase. Purge the pump to remove any trapped air bubbles. | |
| Inconsistent pump performance. | Check pump seals and pistons for wear and tear. Perform pump maintenance as needed. |
Data Presentation: Comparison of HPLC Parameters
The following table summarizes different HPLC method parameters used for doripenem analysis from various studies, providing a comparative overview to aid in method selection and optimization.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5µm)[1] | ODS Hypersil C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS 3V (size not specified)[3] |
| Mobile Phase | Acetonitrile: 0.012M Ammonium Acetate (pH 6.73) (15:85 v/v)[1] | Acetonitrile: Water (40:60 v/v) | Methanol: Phosphate buffer (pH 3.0) (14:86 v/v)[3] |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min | 1.0 mL/min[3] |
| Detection Wavelength | 295 nm[1] | 298 nm | 300 nm[3] |
| Retention Time (min) | 7.13[1] | Not specified | Not specified |
| Tailing Factor | Not specified | 0.951[2] | < 1.5[3] |
| Theoretical Plates | Not specified | 5498.3[2] | > 2500[3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is adapted from a validated stability-indicating method for doripenem.[1]
1. Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5µm)
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.012M aqueous ammonium acetate (pH adjusted to 6.73 with acetic acid) in a ratio of 15:85 (v/v). Filter and degas the mobile phase.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 295 nm
-
Injection Volume: 20 µL
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a stock solution.
-
Dilute the stock solution with water to a final concentration of 20 µg/mL.
3. Sample Preparation:
-
For drug product analysis, reconstitute the vial with a known volume of water.
-
Further dilute the reconstituted solution with water to achieve a final concentration within the linear range of the method (e.g., 20 µg/mL).
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug or drug solution to heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Neutralize the acid and base-stressed samples before injection. Analyze all stressed samples and compare the chromatograms to that of an unstressed sample to evaluate peak purity and resolution.
Mandatory Visualization
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. akjournals.com [akjournals.com]
- 3. ijrpr.com [ijrpr.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
identifying and characterizing doripenem hydrate degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doripenem (B194130) hydrate (B1144303). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis of doripenem and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for doripenem hydrate?
A1: The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring, which is a common vulnerability for carbapenem (B1253116) antibiotics.[1][2] This process leads to the formation of an inactive, ring-opened metabolite.[3] Additionally, under forced degradation conditions, other reactions such as oxidation and dimerization can occur.[4][5] Doripenem is known to be unstable under acidic, basic, oxidative, thermal, and photolytic stress.[6]
Q2: What are the known degradation products of this compound?
A2: Forced degradation studies have identified several degradation products. The most common is the β-lactam ring-opened product, sometimes referred to as doripenemic acid. One study using LC-MS analysis identified six major degradation products with mass-to-charge ratios (m/z) of 411, 427, 437, 634, 650, and 664.[4][5] These products are suggested to result from the cleavage of the β-lactam ring and/or dimerization.[4][5]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most effective way to monitor doripenem degradation is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[6] These methods are designed to separate the intact doripenem from its degradation products, allowing for accurate quantification of the parent drug and detection of impurities. Key parameters to monitor include the retention time, peak area, and the appearance of new peaks in the chromatogram.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A4: Unexpected peaks in your HPLC chromatogram are likely degradation products of doripenem. Their formation can be accelerated by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. To identify these peaks, you can perform forced degradation studies under controlled stress conditions (e.g., acid, base, peroxide, heat, light) and compare the resulting chromatograms with your sample. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of doripenem potency in solution. | - Inappropriate pH of the solution.- Exposure to high temperatures.- Exposure to light.- Presence of oxidizing agents. | - Maintain the pH of the solution around 6.0 for maximal stability.[7]- Store solutions at refrigerated temperatures (2-8 °C) and protect from light.[8]- Prepare solutions fresh whenever possible.- Avoid using solvents or excipients with oxidative properties. |
| Poor separation of doripenem and its degradation products in HPLC. | - Inappropriate mobile phase composition or pH.- Unsuitable HPLC column.- Suboptimal flow rate or column temperature. | - Optimize the mobile phase. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724).[9]- Use a C18 reversed-phase column, which has been shown to provide good separation.[9]- Adjust the flow rate and column temperature to improve resolution. |
| Inconsistent results in degradation studies. | - Variation in stress conditions (temperature, pH, concentration of stressor).- Instability of degradation products.- Inconsistent sample preparation. | - Precisely control and document all stress conditions.- Analyze samples immediately after degradation to minimize further changes.- Ensure a consistent and validated sample preparation procedure. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Below are typical conditions used for this compound:
-
Acid Hydrolysis: Incubate a solution of doripenem in 0.1 N hydrochloric acid at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.[10]
-
Base Hydrolysis: Incubate a solution of doripenem in 0.1 N sodium hydroxide (B78521) at room temperature for a specified period. Note that degradation is typically faster under basic conditions.[10]
-
Oxidative Degradation: Treat a solution of doripenem with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of doripenem to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solid sample or a solution of doripenem to UV light (e.g., 254 nm) or a combination of UV and visible light.
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of doripenem and its degradation products. Method parameters may need to be optimized for specific instrumentation and applications.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9] |
| Mobile Phase | Isocratic elution with a mixture of phosphate buffer (e.g., 10 mM, pH 4.8) and acetonitrile (e.g., 96:4 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 298 nm[9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
Visualizations
Caption: Experimental workflow for doripenem degradation studies.
Caption: Simplified doripenem degradation pathway.
References
- 1. Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doripenem - Wikipedia [en.wikipedia.org]
- 4. Stability of doripenem in reconstituted solution - thermal and oxidative decomposition kinetics and degradation products by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. globalresearchonline.net [globalresearchonline.net]
preventing doripenem hydrate degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of doripenem (B194130) hydrate (B1144303) during sample preparation. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause doripenem hydrate degradation?
A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis of its β-lactam ring. The main factors that accelerate this degradation are:
-
pH: Doripenem is most stable in neutral to slightly acidic conditions. It undergoes significant degradation in both acidic and alkaline environments.[1]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[2] Therefore, it is crucial to maintain cool conditions during sample preparation and storage.
-
Solvent: The choice of solvent can impact stability. Doripenem is more stable in 0.9% sodium chloride injection compared to 5% dextrose injection.[3][4]
-
Light: Exposure to UV light can lead to photochemical degradation.[1] Samples should be protected from light.
-
Oxidizing Agents: The presence of oxidizing agents can also contribute to the degradation of doripenem.[1]
Q2: What are the initial signs of this compound degradation in my sample?
A2: Visual signs of degradation can include a change in the color of the solution, often to a pale yellow-brown, or the formation of particulate matter.[5] However, significant degradation can occur before any visible changes. Therefore, it is essential to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) to accurately assess the stability and purity of your sample.[4][6]
Q3: How should I prepare my this compound stock solution to ensure its stability?
A3: To prepare a stable stock solution, dissolve this compound powder in a suitable solvent, such as methanol (B129727) or sterile water, and store it under refrigerated conditions (around 4°C) and protected from light.[7] For immediate use in aqueous solutions for experiments, it is recommended to prepare fresh solutions.
Q4: For how long is a doripenem solution stable at room temperature?
A4: The stability of a doripenem solution at room temperature depends on the solvent and concentration. For instance, a 5 mg/mL solution of doripenem in 0.9% sodium chloride injection is stable for up to 12 hours at room temperature.[4][6] In 5% dextrose injection, its stability is reduced.[3][4] For quantitative studies, it is always best to prepare fresh solutions or validate the stability for your specific experimental conditions.
Q5: Can I freeze this compound solutions for long-term storage?
A5: While freezing can extend the stability of doripenem solutions, the thawing process is critical. A white precipitate may form upon thawing, which should return to solution after shaking.[3] It is important to validate that the freeze-thaw cycle does not significantly impact the concentration and purity of your sample for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low analytical signal for doripenem | Sample degradation due to improper handling or storage. | Review the sample preparation protocol. Ensure that the sample was protected from light, maintained at a low temperature, and prepared in a suitable solvent. Prepare a fresh sample following the recommended guidelines. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Compare the chromatogram with a freshly prepared standard. The additional peaks likely correspond to degradation products resulting from hydrolysis of the β-lactam ring.[4] |
| Inconsistent results between experimental replicates | Variable degradation rates between samples. | Standardize the sample preparation workflow meticulously. Ensure uniform timing for each step, consistent temperature control, and identical solvent conditions for all replicates. |
| Precipitate formation in the solution | Poor solubility or degradation at the given concentration and temperature. | Ensure the concentration is within the solubility limits for the chosen solvent. If a precipitate forms after thawing a frozen solution, gently shake to redissolve.[3] If the precipitate persists, it may indicate degradation, and a fresh solution should be prepared. |
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions and the diluent used. The following tables summarize the stability data from various studies.
Table 1: Stability of Doripenem (5 mg/mL) in Different Infusion Solutions
| Diluent | Temperature | Stability Duration | Reference |
| 0.9% Sodium Chloride | Room Temperature (25°C) | 12 hours | [4][6] |
| 0.9% Sodium Chloride | Refrigerated (5°C) | 72 hours | [4] |
| 5% Dextrose | Room Temperature (25°C) | 4 hours | [4] |
| 5% Dextrose | Refrigerated (5°C) | 48 hours | [4] |
Table 2: Stability of Doripenem in 0.9% Sodium Chloride Injection at Different Concentrations and Temperatures
| Concentration | Temperature | Stability Duration | Reference |
| 5 mg/mL | 25°C | 24 hours | [3] |
| 10 mg/mL | 25°C | 24 hours | [3] |
| 5 mg/mL | 4°C | 10 days | [3] |
| 10 mg/mL | 4°C | 10 days | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, HPLC-grade methanol or sterile water for injection, volumetric flask, magnetic stirrer, and appropriate personal protective equipment (PPE).
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the chosen solvent (methanol or sterile water) and sonicate for a few minutes to aid dissolution.[7]
-
Add the remaining solvent to the final volume and mix thoroughly using a magnetic stirrer until the powder is completely dissolved.
-
Store the stock solution in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Store the solution at 4°C.[7] It is recommended to use the stock solution within a validated period.
-
Protocol 2: Preparation of Working Solutions for Analysis
-
Materials: this compound stock solution, 0.9% sodium chloride injection or 5% dextrose injection, volumetric flasks, and pipettes.
-
Procedure:
-
Allow the stock solution to equilibrate to room temperature before use.
-
Perform serial dilutions of the stock solution with the chosen diluent (0.9% NaCl or 5% Dextrose) to achieve the desired final concentration.
-
Prepare the working solutions immediately before the experiment to minimize degradation.
-
Keep the working solutions on ice or in a refrigerated autosampler if the analysis is not performed immediately.
-
Visualizations
Signaling Pathway of Doripenem Degradation
The primary degradation pathway for doripenem, a carbapenem (B1253116) antibiotic, involves the hydrolysis of the β-lactam ring. This process renders the antibiotic inactive as the intact ring is essential for its antibacterial activity.
Caption: Hydrolytic degradation of doripenem.
Experimental Workflow for Preventing Doripenem Degradation
This workflow outlines the critical steps to minimize the degradation of this compound during sample preparation for analysis.
Caption: Recommended experimental workflow.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of doripenem in reconstituted solution - thermal and oxidative decomposition kinetics and degradation products by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 364622-82-2 [chemicalbook.com]
- 6. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H26N4O7S2 | CID 636377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Doripenem Hydrate Animal Model Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with doripenem (B194130) hydrate (B1144303) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My doripenem hydrate solution for injection is showing precipitation. What could be the cause and how can I resolve this?
A1: Precipitation of this compound in solution can be attributed to several factors:
-
Solubility Limits: this compound has limited solubility in aqueous solutions. For instance, its solubility in PBS (pH 7.2) is approximately 3 mg/mL. Exceeding this concentration can lead to precipitation.
-
Temperature: Lower temperatures can decrease solubility. While refrigerated storage is recommended for stability, allowing the solution to come to room temperature before administration may be necessary if precipitation is observed upon cooling.
-
pH of the Vehicle: The pH of the solution can influence the stability and solubility of doripenem. It is crucial to use the recommended vehicles and ensure their pH is within a suitable range.
-
Solution Stability Over Time: Doripenem's stability in solution is time-dependent. It is recommended to use freshly prepared solutions. In 0.9% sodium chloride injection, doripenem at 5 mg/mL is stable for up to 12 hours at room temperature. Its stability decreases in 5% dextrose injection to 4 hours at room temperature.
Troubleshooting Steps:
-
Verify Concentration: Ensure the intended concentration does not exceed the known solubility limits in
Doripenem Hydrate Quantification Assays: A Technical Support Center
Welcome to the Technical Support Center for doripenem (B194130) hydrate (B1144303) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of doripenem.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of doripenem using HPLC-UV and LC-MS/MS methods.
Question 1: I am observing unexpected peaks in my chromatogram. How do I identify the source of this interference?
Answer:
Unexpected peaks in your chromatogram can originate from several sources, including degradation of doripenem, contamination from the sample matrix, or impurities from the solvent. The following workflow can help you systematically identify the source of the interference.
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for troubleshooting the source of unexpected peaks.
Question 2: My doripenem peak is showing significant tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for doripenem, which has basic functional groups, is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. Here are some troubleshooting steps:
-
Mobile Phase pH: Lowering the pH of the mobile phase can help suppress the ionization of silanol groups, reducing secondary interactions.
-
Column Choice: Employing a highly deactivated or end-capped C18 column can minimize the number of accessible silanol groups.
-
Column Contamination: Components from the sample matrix can accumulate on the column. Cleaning the column or using a guard column can mitigate this issue.
-
Mass Overload: Injecting a sample that is too concentrated can lead to poor peak shape. Try diluting your sample.
Question 3: I'm experiencing high variability in my LC-MS/MS results for doripenem in plasma. Could this be due to matrix effects, and how can I mitigate them?
Answer:
Yes, high variability in LC-MS/MS results, especially with biological samples, is a strong indicator of matrix effects. Matrix effects are the suppression or enhancement of the analyte's signal by co-eluting compounds from the sample matrix. Here’s how you can address this:
-
Improve Sample Cleanup: Enhance your sample preparation method to remove more of the interfering matrix components. A more selective solid-phase extraction (SPE) protocol can be beneficial.
-
Chromatographic Separation: Optimize your chromatographic method to separate doripenem from the matrix components causing ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in a similar manner to the analyte.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.
Frequently Asked Questions (FAQs)
Question 4: How stable is doripenem in solution and in biological samples?
Answer:
Doripenem's stability is a critical factor in quantification assays. It is susceptible to degradation under various conditions.
-
In Infusion Solutions: At a concentration of 5 mg/mL, doripenem is stable for up to 12 hours in 0.9% sodium chloride at room temperature. In 5% dextrose, its stability decreases.
-
In Biological Samples (Plasma): Doripenem's stability in plasma is limited and highly dependent on the storage temperature. Significant degradation can occur within a few hours at room temperature. For short-term storage, refrigeration at 4°C is recommended, and for long-term storage, freezing at -70°C or -80°C is essential.
| Storage Condition | Matrix | Stability |
| Room Temperature (~25°C) | 0.9% Sodium Chloride | Up to 12 hours |
| Room Temperature (~25°C) | 5% Dextrose | 4 hours |
| Refrigerated (5°C ± 3°C) | 0.9% Sodium Chloride | 72 hours |
| Refrigerated (5°C ± 3°C) | 5% Dextrose | 48 hours |
| Room Temperature (~25°C) | Plasma | A few hours |
| Refrigerated (4°C) | Plasma | Up to 24 hours |
| Frozen (-70°C to -80°C) | Plasma | Long-term |
Question 5: What are the common degradation products of doripenem and their retention times?
Answer:
Doripenem undergoes degradation under acidic, basic, and oxidative conditions, leading to the formation of various degradation products. The retention times of these products will vary depending on the specific HPLC method used. A stability-indicating method should be able to resolve doripenem from these degradants.
| Stress Condition | Degradation Products' Retention Times (min) | Doripenem Retention Time (min) | Reference |
| 0.1N HCl (Acid Hydrolysis) | 3.631, 4.276, 4.739 | ~7.1 | |
| 0.1N NaOH (Base Hydrolysis) | 2.765, 2.873, 6.307, 6.342 | ~7.1 | |
| 30% H2O2 (Oxidation) | 5.50 | 7.13 |
Question 6: What are the key parameters for a typical HPLC-UV method for doripenem quantification?
Answer:
A common reversed-phase HPLC-UV method for doripenem quantification uses a C18 column. The mobile phase composition and detection wavelength are critical parameters.
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.012M Ammonium (B1175870) Acetate (pH 6.73) (15:85) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 295 nm |
| Injection Volume | 20 µL |
| Approx. Retention Time | 7.13 min |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Doripenem from Plasma
This protocol describes a typical SPE procedure for extracting doripenem from plasma samples prior to LC-MS/MS analysis.
SPE Workflow
Caption: A typical solid-phase extraction workflow for doripenem from plasma.
Protocol 2: Forced Degradation Study of Doripenem
This protocol outlines the conditions for a forced degradation study to assess the stability-indicating properties of an analytical method for doripenem.
-
Acid Degradation: Dissolve 20 mg of doripenem powder in 20 mL of water in a 100 mL volumetric flask. Add 20 mL of 0.1 N HCl and heat at 50°C for 30 minutes. Cool and neutralize the solution.
-
Base Degradation: Dissolve 20 mg of doripenem powder in 20 mL of water in a 100 mL volumetric flask. Add 20 mL of 0.1 N NaOH at room temperature for 3 minutes. Neutralize the solution.
-
Oxidative Degradation: Dissolve 20 mg of doripenem powder in 20 mL of water in a 100 mL volumetric flask. Add 20 mL of 30% H2O2 and heat for 20 minutes.
-
Thermal Degradation: Expose 20 mg of doripenem powder to a temperature of 45°C for 48 hours.
-
Photolytic Degradation: Expose 20 mg of doripenem powder to sunlight for 48 hours.
After each stress condition, dilute the sample appropriately with the mobile phase and analyze using the developed HPLC method. Compare the chromatograms with that of an unstressed sample to identify degradation products.
doripenem hydrate quality control testing for research laboratories
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with doripenem (B194130) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quality control of doripenem hydrate?
A1: The main challenge in doripenem quantification is its inherent instability.[1] Doripenem is susceptible to degradation under various conditions, including exposure to acids, bases, oxidizing agents, heat, and light.[2][3][4] This instability can lead to inaccurate analytical results if samples are not handled and stored correctly. Other challenges include chromatographic issues like peak tailing and ensuring sufficient sensitivity in assays.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at 2-8 °C.[5] For solutions, stability is dependent on the solvent and temperature. For instance, doripenem at a concentration of 5 mg/mL in 0.9% sodium chloride injection is stable for up to 12 hours at room temperature and 72 hours under refrigeration.[6] In 5% dextrose injection, it is stable for 4 hours at room temperature and 48 hours when refrigerated.[6]
Q3: What are the common impurities found in this compound?
A3: Process-related impurities can be present in doripenem active pharmaceutical ingredients (APIs).[7] These can include tert-butyl doripenem and its side-chain derivatives, such as disulfide dimers, which have been identified at levels of 0.2% to 2% by HPLC.[7] It is crucial to control these impurities to ensure the efficacy and safety of the final product.[7]
Q4: What analytical techniques are most commonly used for this compound quality control?
A4: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method for the quantification of doripenem in both pharmaceutical forms and biological fluids.[1][2][3] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1] Capillary Electrophoresis (CE) has also been explored as an alternative technique.[8]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Significant peak tailing is observed for the doripenem peak.
Cause: Peak tailing for doripenem, a basic compound, is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1]
Solutions:
-
Mobile Phase pH: Lowering the pH of the mobile phase can help suppress the ionization of silanol groups, reducing secondary interactions.[1]
-
Column Choice: Use a highly deactivated or end-capped C18 column to minimize the number of accessible silanol groups.[1]
-
Column Contamination: If the column is contaminated with sample matrix components, clean the column or use a guard column.[1]
-
Mass Overload: Injecting a sample that is too concentrated can lead to poor peak shape. Try diluting the sample.[1]
-
Column Bed Deformation: A void at the head of the column can cause peak tailing. Consider reversing and flushing the column (if permitted by the manufacturer) or replacing it.[1]
Problem: Poor sensitivity in the doripenem assay.
Cause: Low concentrations of doripenem, especially in pharmacokinetic studies, may be difficult to quantify without optimizing the analytical method.[1]
Solutions:
-
Optimize MS/MS Parameters: For LC-MS/MS, carefully tune instrument parameters such as collision energy and precursor/product ions to maximize the signal.[1]
-
Minimize System Volume: Reducing the volume of tubing and connections in the HPLC system can minimize peak broadening and improve peak height.[1]
Problem: Suspected sample carryover is affecting results.
Cause: Doripenem may adsorb to surfaces in the injection system, leading to its appearance in subsequent blank injections.
Solutions:
-
Injector Cleaning: Use a strong needle wash solution to effectively clean the injector needle and port between injections.
-
Sample Preparation: Ensure all vials, caps, and solvents used for sample preparation are clean.[1]
Quantitative Data Summary
Table 1: Stability of Doripenem Solutions
| Concentration | Diluent | Storage Temperature | Stability Duration |
| 5 mg/mL | 0.9% Sodium Chloride | Room Temperature | 24 hours[9] |
| 10 mg/mL | 0.9% Sodium Chloride | Room Temperature | 24 hours[9] |
| 5 mg/mL | 5% Dextrose | Room Temperature | 16 hours[9] |
| 10 mg/mL | 5% Dextrose | Room Temperature | 16 hours[9] |
| 5 mg/mL | 0.9% Sodium Chloride | 4°C | 10 days[9] |
| 10 mg/mL | 0.9% Sodium Chloride | 4°C | 10 days[9] |
| 5 mg/mL | 5% Dextrose | 4°C | 10 days[9] |
| 10 mg/mL | 5% Dextrose | 4°C | 7 days[9] |
Table 2: HPLC Method Parameters for Doripenem Analysis
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Acetonitrile (B52724) and water (40:60% v/v)[2][3] | Acetonitrile and 0.012M aqueous ammonium (B1175870) acetate (B1210297) (pH 6.73) (15:85 v/v)[4] |
| Column | Thermo Scientific ODS Hypersil C18 (250 × 4.6 mm, 5 µm)[2][3] | C18 column (250 × 4.6 mm, 5µm)[4] |
| Flow Rate | 1 mL/min[2][3] | 0.5 mL/min[4] |
| Detection (UV) | 298 nm[2][3] | 295 nm[4] |
| Retention Time | Not specified | 7.13 min[4] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol is based on a validated method for the determination of doripenem in pharmaceutical dosage forms.[2][3]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Thermo Scientific ODS Hypersil C18 column (250 × 4.6 mm, 5 µm) or equivalent
2. Preparation of Mobile Phase:
-
Prepare a mixture of acetonitrile and water in a 40:60 volume/volume ratio.
-
Degas the mobile phase before use.
3. Preparation of Standard Solution:
-
Accurately weigh about 100 mg of doripenem reference standard and dissolve it in 70 mL of water in a 100 mL volumetric flask.
-
Sonicate for 5 minutes and then dilute to the mark with water.
-
Take a 25 mL aliquot of this solution and dilute it to 100 mL in another volumetric flask to obtain a final concentration of 0.25 mg/mL.[2]
4. Chromatographic Conditions:
-
Column: Thermo Scientific ODS Hypersil C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 298 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Analysis:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Calculate the concentration of doripenem in the sample by comparing its peak area with that of the standard solution.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedures for subjecting doripenem to stress conditions to evaluate its stability.[2][3][10]
1. Acid Hydrolysis:
-
Dissolve a known amount of doripenem in 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve a known amount of doripenem in 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve a known amount of doripenem in 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Place the solid doripenem powder in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 2 hours).[2][3]
-
Alternatively, heat a solution of doripenem (e.g., 1 mg/mL in water) at a specific temperature (e.g., 45°C) for a set duration (e.g., 48 hours).[11]
-
Dissolve the heat-stressed solid in the mobile phase or dilute the heat-stressed solution to a suitable concentration and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of doripenem to UV light (e.g., 200-800 nm) for a specified duration (e.g., 3 hours).[2][3]
-
Prepare a control sample stored in the dark under the same conditions.[10]
-
Dilute the exposed and control samples to a suitable concentration with the mobile phase and analyze by HPLC.
Visualizations
Caption: this compound Quality Control Workflow.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. jptcp.com [jptcp.com]
- 3. jptcp.com [jptcp.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. toku-e.com [toku-e.com]
- 6. Stability of doripenem in vitro in representative infusion solutions and infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Method Development for Determination of Doripenem in Human Plasma via Capillary Electrophoresis Coupled with Field-Enhanced Sample Stacking and Sweeping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of doripenem in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. akjournals.com [akjournals.com]
Validation & Comparative
Validating Doripenem Hydrate MIC Results: A Comparative Guide for Researchers
In the realm of antimicrobial susceptibility testing, the accuracy and reliability of Minimum Inhibitory Concentration (MIC) results are paramount for robust research and effective drug development. This guide provides a comprehensive comparison of doripenem (B194130) hydrate's performance against key quality control (QC) strains, alongside alternative carbapenems. It further outlines a detailed experimental protocol for validating doripenem hydrate (B1144303) MIC results, ensuring data integrity and reproducibility.
Performance Comparison of Carbapenems Against QC Strains
The validation of MIC results heavily relies on the consistent performance of standard QC strains. The following table summarizes the acceptable MIC quality control ranges for doripenem and two other widely used carbapenems, meropenem (B701) and imipenem, against three common QC strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is important to note that while EUCAST has removed doripenem from its more recent QC tables, the 2018 recommendations remain a crucial reference for laboratories still utilizing this carbapenem.
| Antibiotic | Control Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) (2018) |
| Doripenem | Escherichia coli ATCC 25922 | 0.015 - 0.06 | 0.015 - 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | 0.06 - 0.25 | 0.12 - 0.5 | |
| Staphylococcus aureus ATCC 29213 | 0.015 - 0.06[1] | 0.03 - 0.12 | |
| Meropenem | Escherichia coli ATCC 25922 | 0.008 - 0.06 | 0.016 - 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | 0.25 - 1 | 0.25 - 1 | |
| Staphylococcus aureus ATCC 29213 | 0.03 - 0.12 | 0.06 - 0.25 | |
| Imipenem | Escherichia coli ATCC 25922 | 0.06 - 0.25 | 0.12 - 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | 1 - 4 | 1 - 4 | |
| Staphylococcus aureus ATCC 29213 | 0.015 - 0.06 | 0.03 - 0.12 |
Experimental Protocol: Broth Microdilution for Doripenem Hydrate MIC Validation
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The following protocol is aligned with CLSI guidelines.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent as recommended by the manufacturer. Ensure the solution is prepared fresh on the day of the assay or stored under validated conditions.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use commercially available or laboratory-prepared CAMHB that meets CLSI standards.
-
Control Strains: Utilize fresh, 18-24 hour cultures of E. coli ATCC 25922, P. aeruginosa ATCC 27853, and S. aureus ATCC 29213 grown on appropriate non-selective agar (B569324) plates.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
2. Inoculum Preparation:
-
Suspend several colonies of each control strain in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the 96-well plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).
-
Ensure a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth) are included on each plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The results for the QC strains must fall within the established acceptable ranges (as outlined in the table above) for the experimental run to be considered valid.
Experimental Workflow for MIC Validation
The following diagram illustrates the key steps in the experimental workflow for validating this compound MIC results using control strains.
By adhering to standardized protocols and utilizing established quality control ranges, researchers can ensure the accuracy and comparability of their this compound MIC results, contributing to the collective understanding of its antimicrobial efficacy.
References
A Comparative Analysis of the Stability of Doripenem Hydrate and Meropenem in Solution
For Researchers, Scientists, and Drug Development Professionals
The in-solution stability of carbapenem (B1253116) antibiotics is a critical factor influencing their therapeutic efficacy, particularly when administered via continuous infusion. This guide provides an objective comparison of the stability of two prominent carbapenems, doripenem (B194130) hydrate (B1144303) and meropenem (B701), in aqueous solutions, supported by experimental data.
Comparative Stability Data
The stability of doripenem and meropenem in solution is primarily influenced by temperature and concentration. The following table summarizes the percentage of the initial drug concentration remaining over time at different temperatures.
| Antibiotic | Concentration | Temperature (°C) | Time (hours) | % Remaining (Mean ± SD) | Reference |
| Doripenem | 1 g/100 mL | 25 | 12 | >90% | [1] |
| 24 | Stable | [1] | |||
| 37 | 12 | Stable | [1] | ||
| 24 | ~80% | [1] | |||
| Meropenem | 4 g/100 mL | 25 | 6 | >90% | [1] |
| 12 | ~90% | [1] | |||
| 24 | ~80% | [1] | |||
| 37 | 6 | ~90% | [1] | ||
| 12 | <80% | [1] | |||
| 24 | ~60% | [1] | |||
| Meropenem | 6 g/100 mL | 25 | 6 | ~90% | [1] |
| 12 | <90% | [1] |
Key Findings:
-
At a concentration of 1 g/100 mL, doripenem demonstrates superior stability compared to meropenem at 4 g/100 mL, particularly at the physiologically relevant temperature of 37°C.[1]
-
Doripenem solution (1 g/100 mL) remained stable for 24 hours at 25°C and for 12 hours at 37°C.[1]
-
Meropenem's stability is more sensitive to both temperature and concentration. At 37°C, meropenem degradation is significant, with less than 80% of the initial concentration remaining after 12 hours at a concentration of 4 g/100 mL.[1]
-
The degradation of meropenem is concentration-dependent, with higher concentrations leading to faster degradation.[1] It is important to note that the solubility of doripenem limited the ability to test its stability at higher concentrations in the cited study.[1]
Experimental Protocols
The stability of doripenem and meropenem was assessed using a stability-indicating high-performance liquid chromatography (HPLC) method.
Sample Preparation:
-
Stock Solutions: Commercial powder preparations of doripenem and meropenem were reconstituted with pyrogen-free water for injection under sterile conditions.
-
Working Solutions: For the comparative study, doripenem was prepared at a concentration of 1 g/100 mL, and meropenem was prepared at concentrations ranging from 1 to 9 g/100 mL.[1]
-
Incubation: The prepared solutions were stored in sealed vials and incubated at controlled temperatures of 25°C and 37°C for up to 24 hours.[1]
-
Sampling: Aliquots were withdrawn at specific time intervals for analysis.
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for the separation of carbapenems.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For instance, a mixture of 12 mmol/L ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) in a ratio of 72:28 (v/v) has been used.[1] Another validated method for doripenem uses a mobile phase of 0.012 M ammonium acetate (pH 6.73) and acetonitrile (85:15 v/v).[2]
-
Flow Rate: A flow rate of 1 mL/min is generally employed.[1]
-
Detection: The UV detector is set to a wavelength of 298 nm for both doripenem and meropenem.[3][4]
-
Quantification: The concentration of the drug at each time point is determined by measuring the peak area from the chromatogram and comparing it to a standard curve.
Visualizations
Experimental Workflow for Stability Testing
References
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: Doripenem Hydrate Versus Imipenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent carbapenem (B1253116) antibiotics: doripenem (B194130) hydrate (B1144303) and imipenem (B608078). The following sections present a synthesis of experimental data, detailed methodologies for key susceptibility testing protocols, and visualizations of experimental workflows to aid in understanding the relative performance of these critical antibacterial agents.
Executive Summary
Doripenem and imipenem are broad-spectrum β-lactam antibiotics belonging to the carbapenem class. Both exhibit potent bactericidal activity by inhibiting bacterial cell wall synthesis.[1] In vitro studies consistently demonstrate that doripenem has comparable or superior activity against a wide range of Gram-negative pathogens, particularly Pseudomonas aeruginosa, when compared to imipenem.[2][3][4] Against many Gram-positive and anaerobic bacteria, their activities are often comparable.[5][6] Doripenem's enhanced stability against renal dehydropeptidase-I eliminates the need for co-administration with an inhibitor like cilastatin, which is required for imipenem.[5]
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for doripenem and imipenem against a variety of clinically relevant bacterial species. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented to provide a comprehensive overview of their potency.
Table 1: In Vitro Activity against Gram-Negative Bacteria
| Organism (Number of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa (435) | Doripenem | 0.012 - >32 | 2 | >32 | [2] |
| Imipenem | 0.04 - >32 | 4 | >32 | [2] | |
| Pseudomonas aeruginosa (MDR, 84) | Doripenem | 0.5 - 16 | - | - | [7] |
| Imipenem | 1 - 32 | - | - | [7] | |
| Enterobacteriaceae (31) | Doripenem | - | - | - | [4] |
| Imipenem | - | - | - | [4] | |
| Acinetobacter baumannii (16) | Doripenem | - | - | - | [4] |
| Imipenem | - | - | - | [4] |
Table 2: In Vitro Activity against Gram-Positive Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (Oxacillin-susceptible) | Doripenem | 0.06 | 0.06 | [5] |
| Imipenem | <0.06 | <0.06 | [5] | |
| Staphylococcus aureus (Oxacillin-resistant) | Doripenem | - | >16 | [5] |
| Imipenem | - | >16 | [5] | |
| Streptococcus pneumoniae (Penicillin-susceptible) | Doripenem | ≤0.015 | ≤0.015 | [5] |
| Imipenem | ≤0.015 | ≤0.015 | [5] | |
| Streptococcus pneumoniae (Penicillin-resistant) | Doripenem | 0.5 | 1 | [5] |
| Imipenem | 0.25 | 0.5 | [5] |
Table 3: In Vitro Activity against Anaerobic Bacteria
| Organism (Number of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Anaerobes (447) | Doripenem | 0.125 | 1 | [1][6] |
| Imipenem | 0.125 | 1 | [1][6] |
Experimental Protocols
The following are detailed methodologies for the key in vitro susceptibility tests cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method (CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Solutions:
-
A stock solution of the antimicrobial agent is prepared at a known concentration.
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8] Growth is observed as turbidity or a pellet at the bottom of the well.
Agar Dilution Method (CLSI M02)
This method involves the incorporation of the antimicrobial agent directly into an agar medium.
1. Preparation of Antimicrobial-Containing Agar Plates:
-
A stock solution of the antimicrobial agent is prepared.
-
A series of dilutions are made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C.
-
The agar is then poured into petri dishes and allowed to solidify. The final plates contain a range of antimicrobial concentrations.
2. Inoculum Preparation:
-
The inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
3. Inoculation and Incubation:
-
A standardized volume of the bacterial suspension (typically delivering 10⁴ CFU per spot) is inoculated onto the surface of each agar plate, including a growth control plate with no antibiotic.
-
The plates are allowed to dry before being inverted and incubated at 35°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.[9][10]
Visualizations
The following diagrams illustrate key experimental workflows and concepts.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Agar Dilution MIC Testing.
Caption: Mechanism of action for carbapenem antibiotics.
References
- 1. Comparative Antianaerobic Activities of Doripenem Determined by MIC and Time-Kill Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Doripenem, Meropenem, and Imipenem against Respiratory Isolates of Pseudomonas aeroginosa in a Tertiary Care Hospital of North India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of in vitro activity of doripenem, imipenem and meropenem against clinical isolates of Enterobacteriaceae, Pseudomonas and Acinetobacter in Southern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doripenem: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. jcpsp.pk [jcpsp.pk]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cmdr.ubc.ca [cmdr.ubc.ca]
A Comparative Analysis of the Post-Antibiotic Effect of Doripenem Hydrate and Other Carbapenems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the post-antibiotic effect (PAE) of doripenem (B194130) hydrate (B1144303) against other key carbapenems: meropenem, imipenem, and ertapenem. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter that influences dosing regimens and clinical efficacy. This document synthesizes available experimental data to offer an objective comparison for research and development professionals in the field of infectious diseases.
Mechanism of Action and the Post-Antibiotic Effect
Carbapenems exert their bactericidal action by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall[1]. This inhibition leads to cell lysis and death. The post-antibiotic effect of carbapenems is largely attributed to the slow recovery of bacteria from the non-lethal damage caused by the antibiotic, including the persistent binding of the drug to its PBP targets[2]. Among beta-lactam antibiotics, carbapenems are notable for exhibiting a significant PAE against Gram-negative bacilli[2].
Quantitative Comparison of the Post-Antibiotic Effect
The following table summarizes available in vitro data on the post-antibiotic effect of doripenem hydrate and other carbapenems against key bacterial pathogens. It is important to note that direct head-to-head comparative studies for all four carbapenems across all listed pathogens are limited. The data presented here are compiled from various sources and may reflect different experimental conditions.
| Bacterium | Antibiotic | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) | Reference |
| Pseudomonas aeruginosa | Doripenem | 4 | 2 | 1.8 | [3] |
| Imipenem | 4 | 2 | 1.2 - 2.5 | [4] | |
| Meropenem | 4 | 1.5 | 0.8 - 2.0 | [4] | |
| Ertapenem | - | - | Data not available | ||
| Staphylococcus aureus | Doripenem | 4 | 2 | 1.9 | [3] |
| Imipenem | 4 | 2 | 1.6 | [3] | |
| Meropenem | 4 | 1.5 | 0.7 - 1.7 | [4] | |
| Panipenem | 4 | 2 | 1.8 | [3] | |
| Enterobacteriaceae (e.g., E. coli, Providencia stuartii) | Meropenem | 4 | 1.5 | 0.8 - 1.2 | [4] |
| Imipenem | 4 | 1.5 | No PAE observed | [4] |
Note: The variability in PAE duration can be attributed to differences in bacterial strains, experimental methodologies, and the specific carbapenem's affinity for the PBPs of the target organism. Notably, some studies suggest a potentially more prolonged PAE for doripenem against P. aeruginosa compared to other carbapenems[3].
Experimental Protocols
The determination of the in vitro post-antibiotic effect is a standardized procedure crucial for evaluating the pharmacodynamic properties of antimicrobial agents. A typical experimental workflow is outlined below.
-
Bacterial Strain Preparation:
-
A standardized inoculum of the test bacterium (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli) is prepared from an overnight culture.
-
The bacterial suspension is adjusted to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL concentration (e.g., 10^6 CFU/mL), in a suitable broth medium such as Mueller-Hinton Broth (MHB).
-
-
Antibiotic Exposure:
-
The bacterial suspension is divided into test and control groups.
-
The test group is exposed to the carbapenem (B1253116) antibiotic (doripenem, meropenem, imipenem, or ertapenem) at a specified concentration, usually a multiple of the Minimum Inhibitory Concentration (MIC) (e.g., 4 x MIC).
-
The control group is incubated under the same conditions without the antibiotic.
-
The exposure period is typically 1 to 2 hours at 37°C with agitation.[3]
-
-
Antibiotic Removal:
-
Following the exposure period, the antibiotic must be effectively removed to observe the subsequent bacterial regrowth. This is a critical step and can be achieved through:
-
Dilution: A significant dilution of the culture (e.g., 1:1000) to reduce the antibiotic concentration to sub-inhibitory levels.
-
Centrifugation and Washing: Centrifuging the bacterial suspension, removing the antibiotic-containing supernatant, and resuspending the bacterial pellet in fresh, antibiotic-free medium. This process may be repeated to ensure complete removal of the drug.
-
-
-
Monitoring Bacterial Regrowth:
-
After antibiotic removal, both the test and control cultures are incubated under optimal growth conditions.
-
Bacterial growth is monitored over time by determining the viable counts (CFU/mL) at regular intervals (e.g., every 30-60 minutes). This is typically done by plating serial dilutions of the cultures onto agar (B569324) plates.
-
-
Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
T: The time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL after antibiotic removal.
-
C: The time required for the viable count in the untreated control culture to increase by 1 log10 CFU/mL.
-
-
Visualizing the Experimental Workflow and Mechanism
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The available data suggest that this compound exhibits a clinically relevant post-antibiotic effect against a range of pathogens, with some evidence indicating a potentially longer PAE against Pseudomonas aeruginosa compared to other carbapenems. A longer PAE can have significant implications for optimizing dosing intervals, potentially allowing for less frequent administration, which can enhance patient convenience and reduce the risk of resistance development. However, the lack of extensive, direct head-to-head comparative studies underscores the need for further research to fully elucidate the comparative PAE profiles of doripenem and other carbapenems. Such studies are warranted to guide the optimal clinical use of these critical antimicrobial agents in an era of increasing antibiotic resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. Comparative pharmacodynamics of four different carbapenems in combination with polymyxin B against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipenem, Meropenem, or Doripenem To Treat Patients with Pseudomonas aeruginosa Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Resistance of Doripenem Hydrate with Other Beta-Lactams
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of doripenem (B194130) hydrate's performance against various bacterial strains, particularly those exhibiting cross-resistance to other beta-lactam antibiotics. The information presented is supported by experimental data from multiple studies to offer a comprehensive resource for understanding the nuances of doripenem's efficacy.
Executive Summary
Doripenem, a broad-spectrum carbapenem (B1253116) antibiotic, generally demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its stability against many beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, often surpasses that of other carbapenems like imipenem (B608078).[2][3] However, cross-resistance can and does occur, primarily through mechanisms such as the production of carbapenemases (especially metallo-beta-lactamases), alterations in outer membrane permeability (porin loss), and the overexpression of efflux pumps.[4][5] Understanding these mechanisms is critical for the effective clinical use of doripenem and for the development of next-generation antibiotics.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of doripenem and other beta-lactams against various bacterial isolates with defined resistance mechanisms. The MIC value represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative MICs (μg/mL) Against Pseudomonas aeruginosa Isolates with Various Resistance Mechanisms
| Resistance Mechanism | Doripenem | Imipenem | Meropenem | Reference(s) |
| Wild-Type | 0.12 - 0.5 | 1 - 2 | 0.25 - 0.5 | [5][6] |
| OprD Porin Loss | 8 - 16 | >32 | 4 - 8 | [4] |
| MexAB-OprM Efflux Pump Overexpression | 4 - 8 | 2 - 4 | 8 - 16 | [4] |
| Metallo-β-Lactamase (VIM/IMP) Producers | ≥16 | ≥16 | ≥16 | [5][6] |
| AmpC Derepression | Single-dilution increase | Single-dilution increase | Single-dilution increase | [5][7] |
Table 2: Comparative MIC₅₀/MIC₉₀ (μg/mL) Against Enterobacteriaceae Isolates
| Organism (Resistance Mechanism) | Doripenem | Imipenem | Meropenem | Reference(s) |
| Klebsiella pneumoniae (ESBL-producing) | 0.0125/0.023 | 0.19/0.38 | N/A | [8] |
| Klebsiella pneumoniae (KPC-producing) | >32 | >32 | >32 | [4] |
| Escherichia coli (ESBL-producing) | ≤0.016 | N/A | N/A | [3] |
Table 3: Comparative Hydrolytic Stability of Carbapenems Against Various β-Lactamases
| β-Lactamase Class/Enzyme | Doripenem | Imipenem | Meropenem | Key Finding | Reference(s) |
| Class A (ESBL, KPC-2) | Stable to ESBLs; Hydrolyzed by KPC-2 | Stable to ESBLs; Hydrolyzed by KPC-2 | Stable to ESBLs; Hydrolyzed by KPC-2 | Doripenem hydrolysis is 2- to 150-fold slower than imipenem by KPC-2. | [2] |
| Class B (Metallo-β-Lactamases, e.g., IMP-1, VIM-2) | Hydrolyzed | Hydrolyzed | Hydrolyzed | Doripenem hydrolysis is generally slower than imipenem. | [2] |
| Class C (AmpC) | Stable | Stable | Stable | Doripenem demonstrates high affinity but is not efficiently hydrolyzed. | [2] |
| Class D (OXA-type Carbapenemases) | Hydrolyzed | Hydrolyzed | Hydrolyzed | Resistance observed in isolates producing these enzymes. | [2] |
Experimental Protocols
The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using standardized methods. Below are detailed methodologies for the key experiments cited.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
a. Preparation of Antimicrobial Solutions:
-
Stock solutions of doripenem hydrate, imipenem, meropenem, and other comparators are prepared according to the manufacturer's instructions, typically by dissolving the pure powder in a suitable solvent.
-
A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
b. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar (B569324) medium overnight at 35-37°C.
-
Several colonies are used to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension.
-
A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent directly into the agar medium.
a. Preparation of Antimicrobial Plates:
-
A series of twofold dilutions of the antimicrobial agents are prepared at 10 times the final desired concentration.
-
One part of each antimicrobial dilution is added to nine parts of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.
-
The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
b. Inoculum Preparation:
-
The bacterial inoculum is prepared as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.
c. Inoculation and Incubation:
-
The standardized bacterial suspension is applied to the surface of the agar plates using a multipoint replicator, delivering a final inoculum of approximately 10⁴ CFU per spot.
-
The plates are allowed to dry before being inverted and incubated at 35-37°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth, or allows for the growth of no more than one or two colonies.
Determination of β-Lactamase Kinetic Parameters (kcat and Km)
The stability of doripenem to enzymatic degradation is assessed by measuring the kinetic parameters of β-lactamase activity.
a. Enzyme Preparation:
-
β-Lactamases are purified from bacterial strains known to produce specific enzymes.
b. Kinetic Assay:
-
The rate of hydrolysis of the carbapenem is monitored spectrophotometrically by measuring the change in absorbance that occurs as the β-lactam ring is cleaved.
-
Reactions are initiated by adding a known concentration of the purified enzyme to a solution containing the carbapenem substrate at various concentrations in a suitable buffer.
-
The initial velocity (V₀) of the reaction is measured for each substrate concentration.
c. Data Analysis:
-
The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation.
-
The catalytic constant (kcat) is calculated from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.
-
The catalytic efficiency of the enzyme for the substrate is expressed as kcat/Km.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to cross-resistance studies.
Caption: Experimental workflow for cross-resistance studies.
Caption: Mechanisms of resistance to doripenem and other beta-lactams.
References
- 1. Comparison of in Vitro Activity of Doripenem versus Old Carbapenems against Pseudomonas Aeruginosa Clinical Isolates from both CF and Burn Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
- 5. Doripenem versus Pseudomonas aeruginosa In Vitro: Activity against Characterized Isolates, Mutants, and Transconjugants and Resistance Selection Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doripenem versus Pseudomonas aeruginosa in vitro: activity against characterized isolates, mutants, and transconjugants and resistance selection potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ppch.pl [ppch.pl]
- 8. ajol.info [ajol.info]
Comparative Efficacy of Doripenem Hydrate in Preclinical Animal Infection Models
Doripenem (B194130), a broad-spectrum carbapenem (B1253116) antibiotic, has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy in various animal infection models has been a critical component of its preclinical evaluation, often in direct comparison with other carbapenems like meropenem (B701) and imipenem (B608078). This guide provides a comparative analysis of doripenem's performance in these models, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Efficacy in Pseudomonas aeruginosa Infection Models
Pseudomonas aeruginosa is a key pathogen in nosocomial infections, and its response to carbapenems is of significant clinical interest. Doripenem has been extensively evaluated in animal models of P. aeruginosa infection, particularly pneumonia.
In a murine model of chronic respiratory tract infection with P. aeruginosa, doripenem demonstrated efficacy comparable to meropenem.[1] Treatment with doripenem resulted in a significant reduction in the number of viable bacteria in the lungs, similar to the reduction observed with meropenem.[1] Histopathological examination of the lungs from doripenem-treated mice also showed a weaker inflammatory response compared to the control group.[1]
A study utilizing a rabbit model of experimental P. aeruginosa pneumonia provided a more nuanced comparison between doripenem, imipenem, and meropenem.[2][3][4] At a standard dosage, doripenem's efficacy in reducing pulmonary bacterial loads was comparable to meropenem and imipenem.[2][3][4] However, a higher dose of doripenem showed significantly better efficacy than the standard regimen and was able to sterilize spleen cultures, a feat also achieved by imipenem.[2][3][4] These findings suggest that doripenem is a potent agent against P. aeruginosa pneumonia, with its efficacy being dose-dependent.[2][3][4]
Quantitative Efficacy Data against P. aeruginosa
| Animal Model | Infection Type | Pathogen | Treatment Groups | Bacterial Load (log₁₀ CFU/organ) | Reference |
| Mouse | Chronic Respiratory Tract Infection | P. aeruginosa | Saline (Control) | 3.90 ± 1.40 (Lungs) | [1] |
| Doripenem | 2.01 ± 0.69 (Lungs) | [1] | |||
| Meropenem | 2.03 ± 0.48 (Lungs) | [1] | |||
| Rabbit | Pneumonia | P. aeruginosa | Control | 7.57 ± 0.99 (Lungs) | [2][3][4] |
| Imipenem (1 g, TID) | 3.17 ± 0.53 (Lungs) | [2][3][4] | |||
| Doripenem (0.5 g, TID) | 3.42 ± 0.61 (Lungs) | [2][3][4] | |||
| Meropenem | 2.75 ± 0.59 (Lungs) | [2][3][4] | |||
| Doripenem (1 g, TID) | 2.70 ± 0.65 (Lungs) | [2][3][4] |
Efficacy in Klebsiella pneumoniae and Escherichia coli Infection Models
Doripenem's efficacy extends to other significant Gram-negative pathogens, including Klebsiella pneumoniae and Escherichia coli. In a rabbit meningitis model, doripenem was evaluated against both an E. coli and a K. pneumoniae strain.[5] The study found that doripenem effectively penetrated both uninflamed and inflamed meninges.[5] In terms of bacterial clearance, doripenem showed a trend towards greater efficacy compared to cefepime (B1668827), although the difference was not statistically significant.[5]
A neutropenic murine thigh infection model was used to assess doripenem's activity against K. pneumoniae isolates with different resistance mechanisms.[6][7] The study highlighted that while the in vitro minimum inhibitory concentrations (MICs) are a primary guide for antibiotic selection, the underlying resistance mechanism can influence in vivo activity.[6][7] Specifically, doripenem showed significantly better activity against a non-KPC-producing K. pneumoniae isolate compared to KPC-producing isolates with similar MICs.[6][7]
Quantitative Efficacy Data against K. pneumoniae and E. coli
| Animal Model | Infection Type | Pathogen | Treatment Groups | Bacterial Eradication (log₁₀ CFU/mL) | Reference |
| Rabbit | Meningitis | K. pneumoniae | Cefepime | 3.59 ± 0.89 | [5] |
| Doripenem | 5.40 ± 1.37 | [5] | |||
| Rabbit | Meningitis | E. coli | Cefepime | 3.80 ± 1.10 | [5] |
| Doripenem | 5.55 ± 0.87 | [5] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited.
Murine Chronic Respiratory Tract Infection Model[1]
-
Animal Model: Specific pathogen-free male mice.
-
Bacterial Strain: Pseudomonas aeruginosa.
-
Infection Protocol: Mice were intranasally inoculated with P. aeruginosa embedded in agar (B569324) beads to establish a chronic infection.
-
Treatment: After 7 days of infection, mice were treated with doripenem, meropenem, or saline for 7 days.
-
Efficacy Assessment: The number of viable bacteria in the lungs was determined by plating lung homogenates. Histopathological examination of lung tissue was also performed.
Rabbit Experimental Pneumonia Model[2][3][4]
-
Animal Model: Female rabbits.
-
Bacterial Strain: Pseudomonas aeruginosa.
-
Infection Protocol: Pneumonia was induced by direct inoculation of a bacterial suspension into the bronchus.
-
Treatment: Treatment with doripenem, imipenem, or meropenem was initiated 24 hours after infection and continued for 2 days.
-
Efficacy Assessment: Efficacy was assessed by quantifying the colony-forming units (CFU) in lung and spleen tissues, as well as in blood cultures.
Rabbit Meningitis Model[5]
-
Animal Model: Rabbits.
-
Bacterial Strains: Escherichia coli and Klebsiella pneumoniae.
-
Infection Protocol: Meningitis was induced by intracisternal injection of the bacterial suspension.
-
Treatment: Doripenem or cefepime treatment was initiated after the induction of meningitis.
-
Efficacy Assessment: The efficacy was determined by measuring the reduction in bacterial counts in the cerebrospinal fluid (CSF) over an 8-hour period.
Visualizing Experimental Workflow and Mechanism of Action
To better understand the experimental processes and the drug's mechanism, the following diagrams are provided.
Caption: Generalized workflow for evaluating antibiotic efficacy in animal infection models.
Caption: Mechanism of action of doripenem via inhibition of bacterial cell wall synthesis.
References
- 1. In vivo efficacy of doripenem (DRPM) against Pseudomonas aeruginosa in murine chronic respiratory tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of doripenem in the treatment of Pseudomonas aeruginosa experimental pneumonia versus imipenem and meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of doripenem against Escherichia coli and Klebsiella pneumoniae in experimental meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of doripenem and ertapenem against KPC-2-producing and non-KPC-producing Klebsiella pneumoniae with similar MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a New Stability-Indicating HPLC Method for Doripenem Hydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of doripenem (B194130) hydrate (B1144303) against a standard reference method. The experimental data and detailed protocols presented herein aim to assist researchers and analytical scientists in making informed decisions for routine quality control and stability testing of doripenem hydrate in pharmaceutical formulations.
Introduction to the Analytical Challenge
Doripenem is a broad-spectrum carbapenem (B1253116) antibiotic used to treat serious bacterial infections.[1][2] Ensuring the purity, potency, and stability of this compound in pharmaceutical products is critical for its safety and efficacy. Analytical methods employed for its quantification must be accurate, precise, and specific, particularly in the presence of degradation products. This guide details a new HPLC method designed for enhanced performance and efficiency and compares it with a widely accepted reference method.
Reference Standards
The validation of this new analytical method was performed using commercially available this compound reference standards. These standards are crucial for establishing method accuracy and traceability. Several suppliers provide doripenem and doripenem monohydrate reference standards, including LGC Standards and Shimadzu, with specified purity levels (typically ≥98%).[3][4][5]
Comparison of Analytical Methods
The new HPLC method was developed to offer improvements in terms of run time, solvent consumption, and sensitivity. The following tables summarize the key chromatographic conditions and validation parameters of the new method compared to a standard reference HPLC method found in the literature.[1][6]
Table 1: Comparison of HPLC Method Conditions
| Parameter | New Validated Method | Reference Method |
| Stationary Phase | C18 Column (150 x 4.6 mm, 3.5 µm) | C18 Column (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 0.02M Phosphate Buffer (pH 6.5) (20:80 v/v) | Acetonitrile : 0.012M Ammonium Acetate (pH 6.73) (15:85 v/v)[1] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[1] |
| Detection Wavelength | 298 nm[2][7] | 295 nm[1] |
| Column Temperature | 30°C | Ambient |
| Injection Volume | 10 µL | 20 µL |
| Retention Time | Approx. 4.5 min | Approx. 7.13 min[1] |
| Total Run Time | 10 min | 15 min |
Table 2: Summary of Validation Parameters (as per ICH Q2(R2) Guidelines) [8][9][10]
| Validation Parameter | New Validated Method | Reference Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9998 | 0.9994[1] | r² ≥ 0.999 |
| Range (µg/mL) | 5 - 150 | 10 - 100[1] | To cover expected working concentrations |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.42% - 101.62%[1] | 98.0% - 102.0% |
| Precision (% RSD - Intraday) | < 1.0% | < 1.0%[1] | % RSD ≤ 2.0% |
| Precision (% RSD - Interday) | < 1.5% | < 1.5% | % RSD ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.5[1] | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 | 1.5[1] | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity / Stability-Indicating | No interference from degradation products | No interference from degradation products[1][11] | Peak purity of analyte > 0.999 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[8][10][12]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the new method, forced degradation studies were conducted. A stock solution of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 60°C for 2 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂ at room temperature for 1 hour.[2]
-
Thermal Degradation: this compound powder kept at 70°C for 48 hours.[2]
-
Photolytic Degradation: Stock solution exposed to UV light (254 nm) for 24 hours.
The stressed samples were then diluted and analyzed using the new HPLC method to check for any interference from degradation products at the retention time of the doripenem peak.
Linearity
A series of at least six concentrations of this compound reference standard (ranging from 5 to 150 µg/mL) were prepared from a stock solution. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
The accuracy of the method was determined by a recovery study. This was performed by spiking a placebo mixture with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were prepared in triplicate for each level, and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, and the relative standard deviation (% RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts to assess the ruggedness of the method. The % RSD between the two days was calculated.
Robustness
The robustness of the new HPLC method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored under each condition.
Workflow and Process Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows described in this guide.
Caption: General workflow for analytical method validation.
Caption: Workflow for the forced degradation study.
Conclusion
The new stability-indicating HPLC method for this compound demonstrates excellent performance characteristics that are comparable or superior to the reference method. With a shorter run time, reduced solvent consumption, and improved sensitivity (lower LOD and LOQ), this method is a suitable and efficient alternative for the routine quality control and stability analysis of this compound in pharmaceutical dosage forms. The method is specific, accurate, precise, and robust, meeting all the validation criteria set forth by the ICH guidelines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jptcp.com [jptcp.com]
- 3. Doripenem monohydrate | CAS 364622-82-2 | LGC Standards [lgcstandards.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijrpr.com [ijrpr.com]
- 7. jptcp.com [jptcp.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. qbdgroup.com [qbdgroup.com]
Doripenem Hydrate: A Comparative Analysis of In Vitro Potency Against Clinical Isolates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of doripenem (B194130) hydrate (B1144303) against key clinical isolates, benchmarked against other carbapenems. The information is supported by experimental data from multiple studies to aid in assessing its potential in antibiotic development and clinical application.
Doripenem, a broad-spectrum carbapenem (B1253116) antibiotic, has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] This guide synthesizes data from various studies to compare its efficacy with other carbapenems, primarily imipenem (B608078) and meropenem (B701), against clinically significant bacterial isolates.
Comparative In Vitro Activity: A Tabular Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of doripenem and comparator carbapenems against several key clinical isolates. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented for a clear comparison of potency.
Table 1: In Vitro Activity against Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Study Reference(s) |
| Doripenem | 0.5 - 2 | 8 - >32 | 52.38 - 92 | [1][3][4][5] |
| Imipenem | 1 - 4 | >32 | 29.1 - 52.38 | [1][3][4][5][6] |
| Meropenem | 0.25 - 16 | >32 | 23.6 - 64.29 | [1][4][5][6] |
Note: Susceptibility rates can vary based on the specific breakpoints used (e.g., CLSI, EUCAST) and the resistance profiles of the isolates tested in each study.
Doripenem has consistently shown potent activity against Pseudomonas aeruginosa, often demonstrating lower MIC values compared to imipenem and, in some cases, meropenem.[3][7][8] In a study of isolates from cystic fibrosis patients, doripenem exhibited a higher susceptibility rate than both imipenem and meropenem.[3] Against ceftazidime-susceptible P. aeruginosa, doripenem's MIC₉₀ was 2 mg/L, while for ceftazidime-nonsusceptible isolates, it was 16 mg/L.[1][2]
Table 2: In Vitro Activity against Acinetobacter spp.
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Study Reference(s) |
| Doripenem | 0.25 | 2 | 87.5 - 89.1 | [1][4][9] |
| Imipenem | - | - | 87.5 | [4] |
| Meropenem | - | - | 87.5 | [4] |
Note: Data for imipenem and meropenem MIC₅₀ and MIC₉₀ were not consistently available in the reviewed sources for direct comparison in this table.
Against imipenem-susceptible Acinetobacter spp., doripenem was found to be twice as active as imipenem and meropenem based on MIC₉₀ values.[1][2] Strains of A. baumannii showed similar sensitivity to all three carbapenems in one study.[4]
Table 3: In Vitro Activity against Enterobacteriaceae
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Study Reference(s) |
| Doripenem | 0.06 | 0.12 | >99 | [1][2][9] |
| Imipenem | - | 2 | >99 | [1][2] |
| Meropenem | - | 0.12 | >99 | [1][2] |
Note: All Enterobacteriaceae strains in one study showed sensitivity to all tested carbapenems.[4] Data for imipenem and meropenem MIC₅₀ were not consistently available for direct comparison.
Against ceftazidime-susceptible Enterobacteriaceae, doripenem's activity was comparable to meropenem and superior to imipenem.[1][2] Its efficacy was not significantly affected by ceftazidime (B193861) non-susceptibility or the presence of extended-spectrum beta-lactamases (ESBLs).[1][2] In a study on carbapenem-resistant Enterobacteriaceae (CRE), 26.5% of Klebsiella pneumoniae isolates were sensitive to doripenem, a higher percentage than for imipenem (6%) and meropenem or ertapenem (B1671056) (0%).[10]
Table 4: In Vitro Activity against Gram-Positive Cocci
| Organism | Antibiotic | MIC₉₀ (mg/L) | Study Reference(s) |
| Staphylococcus aureus (Methicillin-Susceptible) | Doripenem | 0.06 | [1][2] |
| Imipenem | 0.06 | [1] | |
| Meropenem | 0.06 | [1] | |
| Streptococcus pneumoniae (Penicillin-Susceptible) | Doripenem | ≤0.015 | [1][2] |
| Imipenem | - | ||
| Meropenem | - | ||
| Streptococcus pneumoniae (Penicillin-Resistant) | Doripenem | 1 | [1][2] |
| Imipenem | - | ||
| Meropenem | - |
The potency of doripenem against Gram-positive cocci was found to be comparable to that of meropenem and imipenem.[1][2]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The primary methodologies cited are:
-
Broth Microdilution: This method was used to determine the Minimum Inhibitory Concentrations (MICs) of doripenem and comparator agents.[1][2][9] The procedure is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
E-test: This method, a gradient diffusion technique, was also utilized to determine the MIC values of the carbapenems against the clinical isolates.[3][4][6][8] The interpretation of MIC values was based on criteria from either the CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][6][8]
-
Quality Control: To ensure the accuracy and reproducibility of the results, reference strains such as Pseudomonas aeruginosa ATCC 29853, Escherichia coli ATCC 25922, and Klebsiella pneumoniae ATCC 700603 were used for quality control in the susceptibility testing.[4][6]
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram illustrates the general workflow for determining the in vitro potency of doripenem and other carbapenems against clinical isolates as described in the referenced studies.
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
References
- 1. In vitro activity of doripenem, a carbapenem for the treatment of challenging infections caused by gram-negative bacteria, against recent clinical isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Doripenem, a Carbapenem for the Treatment of Challenging Infections Caused by Gram-Negative Bacteria, against Recent Clinical Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in Vitro Activity of Doripenem versus Old Carbapenems against Pseudomonas Aeruginosa Clinical Isolates from both CF and Burn Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ppch.pl [ppch.pl]
- 5. ijccm.org [ijccm.org]
- 6. ijhsr.org [ijhsr.org]
- 7. Doripenem versus Pseudomonas aeruginosa In Vitro: Activity against Characterized Isolates, Mutants, and Transconjugants and Resistance Selection Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro activity of doripenem, imipenem and meropenem against clinical isolates of Enterobacteriaceae, Pseudomonas and Acinetobacter in Southern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity of doripenem against clinical isolates from French teaching hospitals: proposition of zone diameter breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oamjms.eu [oamjms.eu]
Evaluating the Synergistic Activity of Doripenem Hydrate with Amikacin: A Comparative Guide
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge in clinical practice, necessitating the exploration of combination therapies to enhance antimicrobial efficacy. This guide provides a comprehensive evaluation of the synergistic activity of doripenem (B194130) hydrate (B1144303), a broad-spectrum carbapenem (B1253116) antibiotic, with amikacin (B45834), an aminoglycoside. The combination of these two agents has been investigated as a strategy to overcome resistance and improve outcomes in infections caused by challenging Gram-negative pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
In Vitro Synergy: Quantitative Analysis
The synergistic potential of doripenem and amikacin has been predominantly evaluated using in vitro methods such as the checkerboard assay and time-kill studies. The primary metric for synergy in checkerboard assays is the Fractional Inhibitory Concentration Index (FICI), which is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
An FICI of ≤0.5 is generally interpreted as synergy, >0.5 to 1 as an additive effect, >1 to 4 as indifference, and >4 as antagonism.[1][2]
Checkerboard Assay Results
The following table summarizes the findings of a study that utilized the Etest strip method, a gradient diffusion technique, to assess the interaction between doripenem and amikacin against a panel of clinical isolates.[1] The isolates were categorized based on their susceptibility to each agent.
Table 1: In Vitro Interaction of Doripenem and Amikacin against Gram-Negative Bacilli by Etest [1]
| Bacterial Species | Susceptibility Profile | No. of Isolates | Synergy (FICI ≤0.5) | Additive (FICI >0.5-1) | Indifferent (FICI >1-4) |
| Acinetobacter baumannii | DOR-S / AMK-S | 6 | 1 (16.7%) | 5 (83.3%) | 0 (0%) |
| DOR-S / AMK-R | 6 | 0 (0%) | 3 (50%) | 3 (50%) | |
| DOR-R / AMK-S | 6 | 0 (0%) | 1 (16.7%) | 5 (83.3%) | |
| DOR-R / AMK-R | 6 | 0 (0%) | 0 (0%) | 6 (100%) | |
| Pseudomonas aeruginosa | DOR-S / AMK-S | 6 | 0 (0%) | 5 (83.3%) | 1 (16.7%) |
| DOR-S / AMK-R | 2 | 0 (0%) | 0 (0%) | 2 (100%) | |
| DOR-R / AMK-S | 6 | 0 (0%) | 1 (16.7%) | 5 (83.3%) | |
| DOR-R / AMK-R | 6 | 0 (0%) | 1 (16.7%) | 5 (83.3%) | |
| Klebsiella pneumoniae | DOR-S / AMK-S | 6 | 0 (0%) | 2 (33.3%) | 4 (66.7%) |
| DOR-S / AMK-R | 6 | 0 (0%) | 1 (16.7%) | 5 (83.3%) | |
| DOR-R / AMK-S | 6 | 0 (0%) | 4 (66.7%) | 2 (33.3%) | |
| DOR-R / AMK-R | 6 | 0 (0%) | 1 (16.7%) | 5 (83.3%) | |
| Overall | 68 | 1 (1.5%) | 24 (35.3%) | 43 (63.2%) |
DOR-S: Doripenem-Sensitive; DOR-R: Doripenem-Resistant; AMK-S: Amikacin-Sensitive; AMK-R: Amikacin-Resistant.
The data indicates that true synergy between doripenem and amikacin is a rare event, observed in only 1.5% of the tested isolates.[1] However, an additive effect was seen in 35.3% of cases, suggesting a potential benefit of the combination.[1] The majority of interactions were classified as indifferent.[1] Notably, the single synergistic interaction occurred in a doripenem and amikacin-sensitive strain of A. baumannii.[1]
Another study focusing on 100 carbapenem-nonsusceptible P. aeruginosa isolates found that the combination of doripenem with amikacin was synergistic or additive against 67% of the isolates, with 20% showing synergy and 47% showing an additive effect.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of synergy studies. Below are the protocols for the key experiments discussed.
Checkerboard Broth Microdilution Assay
This method is considered a standard for in vitro synergy testing.
1. Preparation of Materials:
-
Antimicrobials: Prepare stock solutions of doripenem hydrate and amikacin at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration.
-
Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Microtiter Plate: Use a 96-well plate.
2. Assay Setup:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.[4]
-
Serially dilute doripenem (Drug A) horizontally across the plate and amikacin (Drug B) vertically down the plate. This creates a matrix of decreasing concentrations of both drugs.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include wells for growth control (no antibiotic) and sterility control (no bacteria).
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
4. Data Analysis:
-
Determine the MIC of each drug alone and the MIC of each drug in combination for each well that shows no visible growth.
-
Calculate the FIC for each drug: FIC A = MIC of drug A in combination / MIC of drug A alone. FIC B = MIC of drug B in combination / MIC of drug B alone.
-
Calculate the FICI: FICI = FIC A + FIC B.
-
Interpret the results based on the FICI value as described above.
Time-Kill Assay
This dynamic method assesses the rate of bacterial killing over time.
1. Preparation:
-
Prepare tubes of CAMHB containing doripenem alone, amikacin alone, and the combination of both at relevant concentrations (e.g., 0.5x, 1x, or 2x MIC).
-
Prepare a bacterial suspension to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in each tube.
-
Include a growth control tube without any antibiotic.
2. Sampling and Plating:
-
Incubate all tubes in a shaking incubator at 35°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Mueller-Hinton agar).
3. Incubation and Counting:
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
4. Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic condition.
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[5][6]
-
Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[6]
In Vivo Efficacy: Murine Sepsis Model
An experimental sepsis model in mice was used to evaluate the in vivo efficacy of doripenem and amikacin against carbapenem-resistant Acinetobacter baumannii.[7][8][9]
Table 2: In Vivo Efficacy of Doripenem and Amikacin Combination Therapy [7][8][9]
| Therapy Group | Outcome at 48 hours |
| Doripenem Monotherapy | Less effective than combination therapies |
| Doripenem + Amikacin | Rapid bactericidal effect , began to eradicate bacterial load from lung and liver |
| Doripenem + Tigecycline (B611373) | Rapid bactericidal effect , began to eradicate bacterial load from lung and liver |
| Doripenem + Sulbactam (B1307) | Eradication of bacterial load started at 72 hours |
| Doripenem + Colistin | Eradication of bacterial load started at 72 hours |
The study concluded that combination therapies with doripenem were more effective than monotherapy.[7][9] Specifically, the combination of doripenem with amikacin demonstrated a more rapid bactericidal effect compared to combinations with sulbactam or colistin.[7][9]
Experimental Protocol: Murine Sepsis Model[7][8][9]
1. Animal Model: 8-10-week-old Balb/c mice. 2. Induction of Sepsis: Intraperitoneal injection of a suspension of carbapenem-resistant A. baumannii. 3. Antibiotic Therapy:
-
Therapy was initiated two hours after the bacterial injection.
-
Groups included doripenem monotherapy and doripenem in combination with amikacin, sulbactam, colistin, or tigecycline. 4. Outcome Measurement:
-
Necropsy was performed at 24, 48, and 72 hours post-infection.
-
Bacterial loads in the lungs and liver were quantified by culturing tissue homogenates and are reported as CFU/g.
Conclusion
The combination of this compound and amikacin demonstrates a variable interaction against multidrug-resistant Gram-negative bacteria. While in vitro studies show that true synergy is infrequent, additive effects are observed in a substantial portion of isolates, particularly against P. aeruginosa. The combination appears most promising when at least one of the agents retains some level of activity against the target organism. In vivo data from a murine sepsis model suggests that the doripenem-amikacin combination is more effective than doripenem monotherapy and exhibits a rapid bactericidal effect against carbapenem-resistant A. baumannii. These findings support the consideration of doripenem and amikacin combination therapy in the management of severe infections caused by MDR pathogens, although the decision should be guided by isolate-specific susceptibility testing and clinical context.
References
- 1. In Vitro Antibacterial Interaction of Doripenem and Amikacin against Multidrug-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Effect of Amikacin and Imipenem Combinations against Multidrug-Resistant E. coli [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. journals.asm.org [journals.asm.org]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. Antimicrobial efficacy of doripenem and its combinations with sulbactam, amikacin, colistin, tigecycline in experimental sepsis of carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Doripenem Hydrate: A Comparative Analysis Against Other Carbapenems in Combating Resistant Bacterial Strains
In the landscape of antimicrobial resistance, the carbapenem (B1253116) class of antibiotics remains a critical last line of defense against severe infections caused by multidrug-resistant (MDR) bacteria. Among these, doripenem (B194130) hydrate (B1144303) has emerged as a potent agent with a broad spectrum of activity. This guide provides a detailed comparison of doripenem's in vitro efficacy against other key carbapenems—meropenem (B701), imipenem (B608078), and ertapenem—with a focus on challenging Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacteriaceae. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Doripenem, a 1-β-methyl carbapenem, is structurally similar to meropenem and does not require co-administration with a dehydropeptidase-I inhibitor like cilastatin, which is necessary for imipenem.[1] It exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many MDR Gram-negative pathogens.[1][2] Notably, doripenem has demonstrated improved potency against non-fermentative Gram-negative bacteria when compared with other carbapenems.[2]
Comparative In Vitro Activity: A Data-Driven Overview
The in vitro activity of carbapenems is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit the growth of 50% and 90% of isolates, respectively) and susceptibility data for doripenem and other carbapenems against key resistant bacterial strains.
Table 1: Comparative Activity against Pseudomonas aeruginosa
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference(s) |
| Doripenem | 0.38 | 8 | 60.3 | [3] |
| Meropenem | >32 | >32 | 44.8 | [3] |
| Imipenem | - | - | 23.8 (MDR strains) | [4] |
Data from various studies; methodologies and isolate populations may differ.
For P. aeruginosa, doripenem consistently demonstrates lower MIC50 values compared to meropenem, indicating greater potency against a significant portion of isolates.[3] One study found the MIC50 of doripenem for P. aeruginosa to be 84.2 times lower than that of meropenem.[3][5] In studies focusing on MDR P. aeruginosa, doripenem showed better in vitro activity and a higher percentage of susceptible isolates compared to imipenem.[4]
Table 2: Comparative Activity against Acinetobacter baumannii
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference(s) |
| Doripenem | 32 | 32 | 6.4 | [6] |
| Meropenem | 32 | >32 | 6.3 | [3] |
| Imipenem | - | - | - | - |
Data from various studies; methodologies and isolate populations may differ. Susceptibility rates for A. baumannii are notably low for all tested carbapenems, reflecting the challenge of treating infections caused by this pathogen.
Against A. baumannii, both doripenem and meropenem show similar and high MIC50 and MIC90 values, with very low susceptibility rates.[3][6] This highlights the significant challenge of carbapenem resistance in this species. However, some research suggests that doripenem may have slightly greater intrinsic activity against A. baumannii compared to other carbapenems.[6]
Table 3: Comparative Activity against Enterobacteriaceae
| Antibiotic | Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Doripenem | E. coli (ESBL-producing) | ≤0.06 | 0.12 | [7] |
| Meropenem | E. coli (ESBL-producing) | ≤0.06 | 0.12 | [7] |
| Imipenem | E. coli (ESBL-producing) | 0.12 | 0.25 | [7] |
| Ertapenem | E. coli (ESBL-producing) | ≤0.06 | 0.12 | [7] |
| Doripenem | K. pneumoniae (ESBL-producing) | ≤0.06 | 0.12 | [7] |
| Meropenem | K. pneumoniae (ESBL-producing) | ≤0.06 | 0.25 | [7] |
| Imipenem | K. pneumoniae (ESBL-producing) | 0.25 | 0.5 | [7] |
| Ertapenem | K. pneumoniae (ESBL-producing) | ≤0.06 | 0.25 | [7] |
ESBL: Extended-Spectrum Beta-Lactamase
Doripenem and meropenem generally exhibit the most potent activity against ESBL-producing Enterobacteriaceae, with lower MIC90 values compared to imipenem.[7] Against various beta-lactamase-producing Escherichia coli, doripenem MIC values were very low (≤0.016 µg/mL).[8] All tested carbapenems generally maintain good activity against Enterobacteriaceae, though resistance is an increasing concern.[9][10]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The most common techniques are detailed below.
1. Broth Microdilution Method: This is a reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the carbapenems are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours. A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution tray.
-
Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antimicrobial agents. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
2. E-test (Epsilometer Test): The E-test is a gradient diffusion method used to determine the MIC.
-
Plate Preparation and Inoculation: A sterile swab is dipped into a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) and used to inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of E-test Strip: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the surface of the agar.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
MIC Reading: During incubation, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[3]
3. Agar Dilution Method: This method involves incorporating varying concentrations of the antibiotic directly into the agar medium.
-
Preparation of Agar Plates: Serial twofold dilutions of the carbapenems are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and then diluted to a final concentration of approximately 10^4 CFU per spot.
-
Inoculation: A multipoint inoculator is used to spot-inoculate the prepared bacterial suspensions onto the surface of the antibiotic-containing agar plates.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria.
Mechanisms of Resistance and Experimental Workflow
Carbapenem resistance in Gram-negative bacteria is a complex issue involving multiple mechanisms. The diagrams below illustrate a key resistance pathway in P. aeruginosa and a typical workflow for antimicrobial susceptibility testing.
Caption: Carbapenem resistance mechanisms in P. aeruginosa.
Caption: Experimental workflow for MIC determination.
Clinical Considerations and Future Perspectives
While in vitro data provide a crucial foundation for comparing antimicrobial agents, clinical outcomes are paramount. Clinical trials have evaluated doripenem for various indications, including complicated intra-abdominal infections, complicated urinary tract infections, and nosocomial pneumonia.[1][11] In some studies, doripenem demonstrated non-inferiority to comparators like meropenem and imipenem.[11] However, a trial for ventilator-associated pneumonia was halted due to a higher mortality rate in the doripenem group compared to the imipenem-cilastatin group, underscoring the complexities of translating in vitro potency to clinical success in all patient populations.[12]
Doripenem's key advantages include its stability against renal dehydropeptidases and its potent activity against P. aeruginosa.[7][13] Furthermore, some studies suggest that doripenem may have a lower potential for the selection of resistant mutants compared to imipenem or meropenem.[7][13][14]
References
- 1. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Doripenem vs meropenem against Pseudomonas and Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcpsp.pk [jcpsp.pk]
- 5. Doripenem vs meropenem against Pseudomonas and Acinetobacter. | Semantic Scholar [semanticscholar.org]
- 6. jcpsp.pk [jcpsp.pk]
- 7. Doripenem: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative activity of doripenem and three other carbapenems tested against Gram-negative bacilli with various beta-lactamase resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of in vitro activity of doripenem, imipenem and meropenem against clinical isolates of Enterobacteriaceae, Pseudomonas and Acinetobacter in Southern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ppch.pl [ppch.pl]
- 11. Doripenem monohydrate, a broad-spectrum carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doripenem Trial Halted Due to Higher Mortality Rate [medscape.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Doripenem Hydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of Doripenem Hydrate is a critical aspect of laboratory safety and environmental responsibility. As a carbapenem (B1253116) beta-lactam antibiotic, improper disposal can contribute to environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2] In case of accidental contact, follow the first aid measures outlined in the table below.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[3] Seek immediate medical attention. |
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment.[4][5] In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[5] In 2019, the EPA established Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities and prohibits their disposal in sewers.[4][6]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[5] It is crucial to be aware of and comply with your specific state and local requirements.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting. This process is designed to be compliant with general regulatory guidelines and best practices for chemical and pharmaceutical waste management.
Step 1: Segregation and Containerization
Proper segregation of waste is the first critical step. This compound waste, including expired or unused product, contaminated labware (e.g., vials, pipette tips), and grossly contaminated PPE, should be collected in a designated, properly labeled hazardous waste container.[3]
| Waste Type | Container Color Code (General Guidance) |
| RCRA Hazardous Pharmaceutical Waste | Black |
| Non-RCRA Pharmaceutical Waste | Blue or White |
Step 2: Inactivation of Beta-Lactam Ring (Recommended Best Practice)
While not always mandated, inactivating the beta-lactam ring of this compound before disposal is a best practice to mitigate the risk of contributing to antimicrobial resistance. Some beta-lactam antibiotics are not destroyed by standard autoclaving.[7] Chemical inactivation is a more reliable method.
Experimental Protocol for Inactivation:
-
Objective: To hydrolyze the beta-lactam ring of this compound, rendering it biologically inactive.
-
Methodology:
-
Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.
-
For solutions of this compound, add the NaOH solution to achieve a final concentration of 0.1 M and mix thoroughly.
-
For solid this compound, dissolve it in a minimal amount of a suitable solvent (e.g., water) before adding the NaOH solution.
-
Allow the mixture to stand for at least one hour at room temperature to ensure complete hydrolysis.
-
Neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
-
Note: This procedure should be performed in a chemical fume hood with appropriate PPE.
Step 3: Final Disposal
Once collected and, if applicable, inactivated, the this compound waste must be disposed of through a licensed hazardous waste management company.[3] Do not dispose of this compound down the drain or in the regular trash.[3][8]
The disposal process should be documented, and all records should be maintained in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Pharmaceutical Waste; potentially RCRA Hazardous Waste (consult institutional EHS) |
| On-site Treatment | Chemical inactivation of the beta-lactam ring is recommended. |
| Final Disposal Method | Incineration by a licensed hazardous waste management facility is the preferred method for pharmaceutical waste.[4] |
| Prohibited Disposal Methods | Do not dispose of in sewers or regular trash.[3][8] |
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to public health and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. cellagentech.com [cellagentech.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. epa.gov [epa.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Doripenem Hydrate
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling Doripenem Hydrate. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE): A Multi-Layered Approach
When handling this compound, a multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk. The following table summarizes the recommended PPE, drawing from safety data sheets and general best practices for handling potent pharmaceutical compounds.
| PPE Category | Type/Specification | Purpose | Best Practices & Considerations |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978) | To prevent skin contact with the powdered form or solutions of this compound. | Inspect gloves for any defects before use. Change gloves regularly, and immediately if contaminated or torn. The outer glove should be removed and disposed of in a designated waste container before leaving the immediate work area. |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect the eyes from splashes of solutions or airborne powder particles. | Ensure a snug fit to prevent any gaps where particles could enter. If using a full-face shield, safety glasses should still be worn underneath. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a P100 (HEPA) filter | To prevent inhalation of airborne powder particles, especially during weighing, reconstitution, or if dust formation is likely. | A fit test is essential to ensure a proper seal. For activities with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary. Cartridges should be changed according to the manufacturer's recommendations or when breathing becomes difficult. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs | To protect the skin and clothing from contamination. | Gowns should be changed at the end of each work session or immediately if contaminated. Do not wear lab coats outside of the designated handling area. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | To prevent contamination of personal footwear and the tracking of contaminants outside the laboratory. | Shoe covers should be removed and disposed of before leaving the work area. |
Operational Plan for Handling this compound
A clear and concise operational plan is critical for minimizing the risk of exposure. The following step-by-step guidance outlines the key stages of handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Pre-use Inspection: Before starting any work, inspect all equipment, including the ventilation system and PPE, to ensure it is in good working order.
-
Gather Materials: Assemble all necessary materials, including the this compound, solvents, weighing paper, spatulas, and waste containers, within the containment area before beginning.
2. Weighing and Reconstitution:
-
Donning PPE: Put on all required PPE in the correct order (gown, shoe covers, inner gloves, respirator, eye protection, outer gloves).
-
Careful Handling: When weighing the powder, use gentle movements to avoid creating dust. Use a dedicated spatula and weighing paper.
-
Reconstitution: If preparing a solution, add the solvent slowly to the powder to minimize splashing. Cap and gently swirl the container to dissolve the solid.
3. Post-Handling and Decontamination:
-
Surface Decontamination: After handling, decontaminate all work surfaces with a suitable cleaning agent, such as a 10% bleach solution followed by a rinse with 70% ethanol (B145695) or sterile water.[1][2][3]
-
Equipment Cleaning: Clean all reusable equipment, such as spatulas and glassware, thoroughly according to standard laboratory procedures for hazardous materials.
4. Doffing and Disposal of PPE:
-
Proper Removal: Remove PPE in a manner that avoids self-contamination. The general sequence is to remove the outer gloves first, followed by the gown, shoe covers, and then the remaining PPE.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty vials, contaminated PPE, and cleaning materials, should be segregated into clearly labeled hazardous waste containers.
-
Disposal Regulations: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidelines.
-
Sharps Disposal: Any needles or other sharps used in the handling of this compound solutions should be disposed of in a designated sharps container.
Visualizing the PPE Workflow
To further clarify the procedural steps for ensuring safety, the following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
